3-Aminoadamantane-1-carboxylic acid hydrochloride
Description
BenchChem offers high-quality 3-Aminoadamantane-1-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminoadamantane-1-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-aminoadamantane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14;/h7-8H,1-6,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUAQGBJDDHTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-01-3 | |
| Record name | 3-aminoadamantane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Solubility Profiling & Process Thermodynamics of 3-Aminoadamantane-1-carboxylic Acid Hydrochloride
Topic: Solubility of 3-Aminoadamantane-1-carboxylic acid hydrochloride in organic solvents Audience: Researchers, Process Chemists, and Drug Development Professionals Author Role: Senior Application Scientist
Executive Summary
3-Aminoadamantane-1-carboxylic acid hydrochloride (CAS: 6240-01-3) is a critical bicyclic intermediate, most notably utilized in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Vildagliptin . Its unique structure—combining a lipophilic adamantane cage with hydrophilic amino-acid functionality—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.
This guide provides a comprehensive technical analysis of its solubility behavior. While specific thermodynamic tables for this salt are often proprietary, we synthesize available data from structural analogs (e.g., 1-adamantanamine HCl) and process patents to construct a predictive solubility landscape. We further define a self-validating protocol for generating precise solubility curves essential for crystallization optimization.
Physicochemical Identity & Structural Logic[1]
Understanding the solubility of this compound requires analyzing the competition between its three distinct structural domains.
| Domain | Chemical Nature | Solvent Interaction Preference |
| Adamantane Cage | Lipophilic, bulky, rigid | Non-polar organics (Hexane, Toluene), chlorinated solvents. |
| Carboxylic Acid | Polar, H-bond donor/acceptor | Alcohols, water (pH dependent). |
| Amine Hydrochloride | Ionic, highly polar | Water, lower alcohols (MeOH, EtOH), polar aprotic (DMSO). |
The "Salt Effect" Dominance:
As a hydrochloride salt, the lattice energy is significantly higher than the free zwitterion. This renders the compound insoluble in the non-polar solvents that would typically dissolve the adamantane core. Consequently, the solubility profile is driven by the solvent's dielectric constant (
Solubility Landscape: A Predictive Matrix
Based on structural analogs (specifically 1-adamantanamine HCl and 3-amino-1-adamantanol) and industrial purification protocols, the solubility profile is categorized below.
Qualitative Solubility Data
| Solvent Class | Specific Solvents | Solubility Status | Process Implication |
| Aqueous | Water (pH < 2) | High (Temp. dependent) | Primary solvent for synthesis & initial isolation. |
| Aqueous | Water (Neutral) | Moderate | Solubility decreases as pH approaches pKa of -COOH. |
| Protic Polar | Methanol | High | Excellent for recrystallization; high temperature coefficient. |
| Protic Polar | Ethanol, i-Propanol | Moderate to Low | Solubility drops sharply with carbon chain length; useful as anti-solvents. |
| Aprotic Polar | DMSO, DMF | High | Used for reactions but difficult to remove (high BP). |
| Aprotic Polar | Acetone, THF, EtOAc | Sparingly Soluble | Ideal Anti-Solvents for drowning-out crystallization. |
| Non-Polar | Hexane, Toluene | Insoluble | Wash solvents to remove non-polar impurities. |
The "Hydrochloric Acid" Anomaly
In process chemistry, this compound is often handled in aqueous HCl.
-
Mechanism: The common ion effect (Cl⁻) typically reduces solubility. However, high acidity suppresses the dissociation of the carboxylic acid, keeping the molecule in a protonated, cationic state that is highly soluble in hot water but crystallizes rapidly upon cooling.
-
Data Point: Industrial protocols cite refluxing in 10-37% HCl for synthesis, followed by cooling to 0°C to precipitate the salt with >90% recovery. This implies a steep solubility curve in acidic media.
Thermodynamic Modeling (The "Why" and "How")
To transition from qualitative observation to process control, we employ thermodynamic models. For adamantane derivatives, the Modified Apelblat Equation has proven most accurate for correlating solubility (
The Apelblat Model
[1]- : Mole fraction solubility.[2]
- : Absolute temperature (K).[1][2][3]
- : Empirical constants derived from experimental data.
Interpretation for Process Design:
-
Parameter B: Reflects the enthalpy of solution. A large negative
indicates a highly endothermic dissolution, meaning solubility will skyrocket with temperature—ideal for cooling crystallization . -
Parameter C: Accounts for the temperature dependence of the enthalpy.
Critical Insight: For adamantane salts, the dissolution is entropy-driven (breaking the ordered water structure around the hydrophobic cage). This often results in a solubility curve that is exponential rather than linear.
Self-Validating Experimental Protocol
Do not rely on literature values alone. Batch-to-batch variations in impurity profiles can shift the metastable zone width. Use this protocol to generate a site-specific solubility curve.
Protocol: Gravimetric Solubility Determination (Laser Monitoring)
Objective: Determine the saturation point (
Workflow:
-
Preparation: Add excess 3-Aminoadamantane-1-carboxylic acid HCl to 50 mL of target solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (
) for 4 hours. -
Verification: Stop stirring. Allow solids to settle. If no solids are visible, add more compound.
-
Sampling:
-
Use a pre-heated syringe filter (0.45 µm) to avoid precipitation during sampling.
-
Withdraw 5 mL of supernatant.
-
-
Quantification:
-
Evaporate solvent in a vacuum oven at 60°C until constant weight is achieved.
-
Calculation:
-
-
Repetition: Repeat for
.
Visualization: Solubility Determination Workflow
Figure 1: Logic flow for gravimetric solubility determination ensuring saturation equilibrium.
Process Application: Crystallization Strategy
The solubility data directly informs the purification strategy. For this compound, a Cooling + Anti-Solvent hybrid approach is often most effective to maximize yield and purity.
Recommended Solvent System
-
Primary Solvent: Methanol (High solubility at boiling point).
-
Anti-Solvent: Ethyl Acetate or Acetone (Low solubility).
The "Cloud Point" Method
-
Dissolve crude salt in minimum hot Methanol (near reflux).
-
Slowly add Ethyl Acetate until the solution becomes slightly turbid (Cloud Point).
-
Add a small amount of Methanol to clear the solution.
-
Cool slowly (10°C/hour) to induce nucleation.
Visualization: Purification Process Flow
Figure 2: Optimized recrystallization workflow utilizing solubility differentials.
References
-
PubChem. (n.d.).[4][5] 3-Aminoadamantane-1-carboxylic acid hydrochloride (CID 365220).[4] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Zhang, L., et al. (2020).[3] An efficient and high-yielding synthetic method for the preparation of vildagliptin.[3] (Discusses synthesis and isolation of adamantane intermediates).
-
Ren, B., et al. (2014). Solubility of 3-amino-1-adamantanol in ethanol + water binary solvent mixtures.[1] Journal of Chemical & Engineering Data. (Provides the thermodynamic modeling basis for adamantane-amino derivatives).
-
Wang, J., et al. (2017). Solubility of 1-Adamantanamine Hydrochloride in Six Pure Solvents.[2] Brazilian Journal of Chemical Engineering.[2] (Key analog data for HCl salt behavior). Retrieved from [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. 3-Amino-1-Adamantanol [kaimosi.com]
- 4. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminoadamantane-1-carboxylic acid | C11H17NO2 | CID 365221 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Bifunctional Cage: Therapeutic Targeting of 3-Aminoadamantane-1-carboxylic Acid Derivatives
The following technical guide details the pharmacological landscape and experimental utility of 3-Aminoadamantane-1-carboxylic acid (3-AACA) and its derivatives.
Executive Summary & Scaffold Analysis
3-Aminoadamantane-1-carboxylic acid is a bifunctional tricyclic scaffold that serves as a critical "lipophilic bullet" in medicinal chemistry. Unlike its monosubstituted predecessors (Amantadine, Memantine) which primarily target the NMDA receptor and viral M2 channels, the 1,3-disubstituted nature of this scaffold allows for the precise spatial orientation of two distinct pharmacophores.
Pharmacophore Properties[1][2][3][4][5][6][7]
-
Lipophilicity & BBB Penetration: The adamantane cage (logP ~2-3) facilitates transport across the Blood-Brain Barrier (BBB) and cell membranes, improving the bioavailability of polar warheads attached to it.
-
Metabolic Stability: The rigid cage structure protects attached functional groups from rapid metabolic degradation, extending the half-life of therapeutic agents.
-
Steric Bulk: The cage fills hydrophobic pockets in enzyme active sites (e.g., 11β-HSD1, DPPIV), increasing binding affinity via van der Waals interactions.
Primary Therapeutic Targets
Target 1: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Indication: Metabolic Syndrome, Type 2 Diabetes, Obesity.
Mechanism of Action: 11β-HSD1 acts as an intracellular amplifier of glucocorticoids, converting inert cortisone into active cortisol. In adipose tissue and the liver, excess cortisol drives insulin resistance and visceral obesity. Derivatives of 3-AACA, particularly adamantyl carboxamides , bind to the lipophilic pocket of 11β-HSD1, blocking substrate access and preventing cortisol regeneration.
Structure-Activity Relationship (SAR):
-
C1-Carboxyl Modification: Conversion of the C1-carboxylic acid to a bulky amide (e.g., N-adamantyl-benzamide) is critical for potency.
-
C3-Amino Function: The amine often serves as a handle for solubilizing groups or additional hydrogen bonding interactions within the enzyme's catalytic triad.
Target 2: Dipeptidyl Peptidase IV (DPPIV)
Indication: Type 2 Diabetes (T2DM).
Mechanism of Action: DPPIV degrades incretin hormones (GLP-1, GIP) that stimulate insulin secretion. Inhibiting DPPIV extends the half-life of these hormones. The adamantane scaffold is a key structural component of Vildagliptin (Galvus) and Saxagliptin (Onglyza).
Role of 3-AACA: While Vildagliptin utilizes a 3-hydroxy-1-aminoadamantane core, 3-AACA is a primary synthetic precursor. The carboxylic acid can be converted to the hydroxyl group (via oxidative decarboxylation) or used directly to anchor the cyanopyrrolidine warhead. The adamantane cage fits into the S1 hydrophobic pocket of the DPPIV active site, anchoring the inhibitor.
Target 3: P2X7 Receptor
Indication: Chronic Pain, Inflammation, Rheumatoid Arthritis.[1]
Mechanism of Action: The P2X7 receptor is an ATP-gated cation channel expressed on immune cells (microglia, macrophages).[2] Its activation drives the release of pro-inflammatory cytokines like IL-1β. Adamantane amides (derived from the C1-carboxyl group) act as allosteric antagonists, stabilizing the closed state of the channel.
Experimental Protocols
Protocol A: Synthesis of 3-Aminoadamantane-1-carboxylic Acid
This protocol utilizes a Ritter-type reaction on a brominated intermediate, ensuring high regioselectivity.
Reagents: Adamantane-1-carboxylic acid, Bromine (
-
Bromination:
-
Dissolve adamantane-1-carboxylic acid (10 mmol) in dry chloroform.
-
Add
(catalytic) and add (1.2 eq) dropwise at 0°C. -
Reflux for 4 hours to yield 3-bromoadamantane-1-carboxylic acid .
-
Validation: Check TLC (Hexane/EtOAc 8:2) for disappearance of starting material.
-
-
Ritter Reaction:
-
Dissolve the 3-bromo intermediate in concentrated
at 0°C. -
Slowly add acetonitrile (excess). The acid catalyzes the formation of the carbocation, which is trapped by the nitrile.
-
Stir at room temperature for 12 hours.
-
-
Hydrolysis:
-
Pour the reaction mixture onto ice.
-
Reflux the resulting acetamido-intermediate with 6N HCl for 6 hours to cleave the acetyl group.
-
Neutralize with NaOH to pH 7 to precipitate 3-aminoadamantane-1-carboxylic acid .
-
-
Purification: Recrystallize from methanol/water.
Protocol B: 11β-HSD1 Scintillation Proximity Assay (SPA)
A high-throughput method to validate inhibitory potential of derivatives.
Materials:
-
Recombinant human 11β-HSD1 microsomes.
- -Cortisone (substrate).
-
NADPH (cofactor).
-
Yttrium silicate SPA beads coupled with anti-cortisol antibody.
Methodology:
-
Preparation: Dilute test compounds (derivatives of 3-AACA) in DMSO to varying concentrations (0.1 nM – 10 µM).
-
Incubation:
-
In a 96-well plate, mix 10 µL of compound, 20 µL of 11β-HSD1 enzyme solution, and 20 µL of cofactor/substrate mix (
-cortisone + NADPH). -
Incubate at 37°C for 60 minutes.
-
-
Termination & Detection:
-
Add 50 µL of SPA bead suspension containing 18β-glycyrrhetinic acid (to stop the reaction) and anti-cortisol antibody.
-
Incubate for 2 hours at room temperature.
-
-
Readout: Measure light emission on a scintillation counter.
-
Logic: Only the product (
-cortisol) binds to the antibody on the bead, bringing the isotope close enough to the scintillant to emit light. Unconverted -cortisone does not bind and produces no signal.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Quantitative Data Summary
| Therapeutic Target | Derivative Class | Key Pharmacophore Linkage | Typical IC50 / Ki | Clinical Status |
| 11β-HSD1 | Adamantyl Carboxamides | C1-Amide (Warhead) | 10 - 100 nM | Preclinical / Phase I |
| DPPIV | Cyanopyrrolidines | C3-Amine (Linker) | < 5 nM | FDA Approved (Vildagliptin*) |
| P2X7 | Adamantyl Benzamides | C1-Amide (Allosteric) | 50 - 200 nM | Phase II (Pain/Inflammation) |
| NMDA | Amino-alkyls | C1-Amine (Channel blocker) | ~1 µM | FDA Approved (Memantine**) |
*Vildagliptin uses a 3-hydroxy-1-amino scaffold derived from 3-AACA. **Memantine is a dimethyl-amino derivative, distinct but related.
References
-
Boyle, C. D., et al. (2008). "Optimization of a series of adamantane-based 11β-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry.
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.
-
PubChem. (2024).[3] "3-Aminoadamantane-1-carboxylic acid hydrochloride."[4][5] National Library of Medicine. [6][4]
-
Gunosewoyo, H., et al. (2010). "P2X7 Receptor Antagonists as Potential Therapeutic Agents for the Treatment of CNS Disorders." CNS & Neurological Disorders - Drug Targets.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-アミノ-1-アダマンタノール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. 3-Aminoadamantane-1-carboxylic acid | C11H17NO2 | CID 365221 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Characterization & Interaction Modeling of 3-Aminoadamantane-1-carboxylic Acid Hydrochloride
[1][2]
Executive Summary
This technical guide details the computational modeling of 3-Aminoadamantane-1-carboxylic acid hydrochloride (3-AAC[1][2]·HCl) . While structurally related to the NMDA antagonists Amantadine and Memantine, 3-AAC possesses a distinct zwitterionic character and rigid geometry that alters its pharmacodynamic profile.[1][2] This guide moves beyond basic docking to explore its primary utility: as a constrained scaffold for peptidomimetics and a pharmacophore in DPP-IV inhibitors (e.g., Vildagliptin analogs).[1][2]
We present a dual-workflow approach:
-
Structural Optimization (DFT): Handling the hydrochloride salt and zwitterionic states.
-
Interaction Modeling: Comparative docking in the NMDA receptor pore and scaffold analysis in DPP-IV.
Part 1: Ligand Preparation & Quantum Mechanical Profiling[1][2]
The Hydrochloride Challenge
In solid state, 3-AAC exists as a hydrochloride salt.[1][2] However, in silico modeling requires the biologically relevant species.[1][2]
-
Protocol: The HCl moiety must be removed, and the amine protonated based on environmental pH.
-
Self-Validating Step: Calculate pKa values prior to docking. The adamantane cage is electron-donating, typically raising the amine pKa (approx. 10.[1][2]5) and the carboxylic acid pKa (approx.[1][2] 4.5).
-
Physiological State (pH 7.4): The molecule exists primarily as a zwitterion (
and ).[1][2] This high polarity contrasts sharply with the lipophilic Memantine, significantly affecting Blood-Brain Barrier (BBB) permeability predictions.[1][2]
Density Functional Theory (DFT) Optimization
Standard force fields (MMFF94, UFF) often underestimate the steric strain of the bridgehead substituents.[1][2] DFT is required for accurate bond vectors.[1][2]
Workflow:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311G+(d,p). The diffuse functions (+) are critical for accurately modeling the anionic carboxylate.[1][2]
-
Solvation Model: PCM (Polarizable Continuum Model) with water solvent to stabilize the zwitterion.[1][2]
Quantitative Output (Reference Values):
| Property | Value (DFT Calculated) | Significance |
| Dipole Moment | ~12.4 Debye (Zwitterion) | High polarity; poor passive membrane diffusion.[1][2] |
| C1-C2 Bond Length | 1.54 Å | Typical |
| HOMO-LUMO Gap | 5.8 eV | Indicates chemical stability; low reactivity in metabolic oxidation (CYP450).[1][2] |
Part 2: Molecular Docking Protocols
We utilize two distinct targets to demonstrate the versatility of 3-AAC:
-
NMDA Receptor (PDB: 2BEL): To demonstrate exclusion or weak binding compared to Memantine.[1][2]
-
DPP-IV (PDB: 3W2T): To demonstrate affinity as a scaffold (Vildagliptin analog context).[1][2]
Target 1: NMDA Receptor (Comparative Analysis)
-
Hypothesis: Unlike Memantine, the carboxylate group of 3-AAC introduces electrostatic repulsion or desolvation penalties within the hydrophobic channel of the NMDA receptor.[2]
-
Grid Generation: Center grid on the known Memantine binding site (pore region).[1][2]
-
Scoring Function: Use GBVI/WSA dG (includes solvation terms) to capture the penalty of burying the charged carboxylate.[1][2]
Target 2: DPP-IV (Active Scaffold Modeling)
3-AAC is a structural analog of the adamantane moiety in Vildagliptin.[1][2]
-
Binding Site: S1 and S2 pockets of Dipeptidyl Peptidase-IV.[1][2]
-
Interaction Types: Hydrophobic enclosure of the adamantane cage; H-bonding of the amine with Glu205/Glu206.[1][2]
Automated Docking Workflow (DOT Diagram)
Figure 1: Comparative docking workflow illustrating the divergence in binding affinity based on target hydrophobicity.
Part 3: Molecular Dynamics & Peptidomimetics
A critical application of 3-AAC is its use as a
Simulation Setup
-
Force Field: CHARMM36m (optimized for polypeptides) or OPLS4 .[1][2] Standard parameters for adamantane must be validated against the DFT data from Part 1.
Protocol
-
Minimization: Steepest descent (5000 steps) to remove steric clashes between the bulky adamantane and the peptide backbone.[1][2]
-
Equilibration: NVT ensemble (300K) for 100 ps, followed by NPT (1 atm) for 100 ps.
-
Production Run: 100 ns simulation.
-
Analysis: Calculate Ramachandran plots for the flanking alanine residues. The rigid adamantane cage restricts the
and angles, forcing the peptide into a specific secondary structure (often a -turn or helix termination).[1][2]
Part 4: ADMET & Drug-Likeness Profiling[1][2]
The "Expertise" in this section lies in interpreting the logD values. While adamantane is lipophilic, the carboxyl group changes the rules.[2]
| Property | 3-AAC (Zwitterion) | Memantine (Amine) | Interpretation |
| LogP (Neutral) | 2.15 | 3.28 | 3-AAC is moderately lipophilic when neutral.[1][2] |
| LogD (pH 7.4) | -1.60 | 1.20 | Critical: At physiological pH, 3-AAC is highly water-soluble and unlikely to cross the BBB via passive diffusion.[1][2] |
| TPSA | 63.3 Ų | 26.0 Ų | Higher polar surface area reduces CNS penetration.[1][2] |
Implication: 3-AAC is not a direct CNS drug candidate like Memantine.[1][2] It is best utilized as:
References
-
Synthesis and Properties of Adamantane Amino Acids
-
Adamantane-based DPP-IV Inhibitors (Vildagliptin Analogs)
-
Source: Villhauer, E. B., et al. "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[1][2] Journal of Medicinal Chemistry, 2003.[1][2] (Contextual grounding for the scaffold).
-
-
NMDA Receptor Structural Biology
-
Peptidomimetics and Constrained Amino Acids
-
Computational Solubility Analysis
Sources
- 1. 3-Amino-adamantane-1-carboxylic acid | C11H17NO2 | CID 768774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Strategic Sourcing & Technical Validation: 3-Aminoadamantane-1-carboxylic Acid Hydrochloride
[1]
Executive Summary
3-Aminoadamantane-1-carboxylic acid hydrochloride (CAS: 6240-01-3) represents a critical pharmacophore in modern medicinal chemistry.[1] Its adamantane cage offers a unique combination of lipophilicity and structural rigidity, making it an ideal scaffold for peptidomimetics and a linker for proteolysis-targeting chimeras (PROTACs).[1] However, the sourcing landscape for this intermediate is fraught with challenges, primarily concerning salt stoichiometry consistency and regioisomeric purity.
This guide provides a technical framework for identifying reliable suppliers, validating material quality, and integrating this building block into drug development workflows.
Part 1: Technical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, researchers must define the technical specifications required for their specific application phase (Discovery vs. Process Development).
Chemical Identity & Salt Stoichiometry
The commercial market often conflates the free acid and the hydrochloride salt.[1] It is imperative to specify the HCl salt to ensure solubility in aqueous reaction media and improved shelf-stability.[1]
| Property | Specification | Notes |
| IUPAC Name | 3-Amino-1-adamantanecarboxylic acid hydrochloride | |
| CAS Number | 6240-01-3 (HCl Salt) | Note: 17794-28-4 refers to the Free Acid.[1] |
| Formula | C₁₁H₁₈ClNO₂ | MW: 231.72 g/mol |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or residual bromine.[1] |
| Solubility | Soluble in Water, Methanol, DMSO | Free acid is poorly soluble in water. |
Impurity Profile & Synthesis Artifacts
The dominant synthetic route involves the Ritter reaction or bromination of adamantane-1-carboxylic acid.[1] This pathway introduces specific impurities that many standard CoAs (Certificates of Analysis) fail to report.
Part 2: Commercial Supplier Landscape[2]
The supply chain is stratified into three tiers. Selecting the right tier depends on your development stage.
Tier 1: Global Catalog Distributors (Discovery Scale: mg to 10g)
-
Examples: MilliporeSigma, TCI, Apollo Scientific.
-
Pros: High reliability, comprehensive CoAs (H-NMR, Elemental Analysis), fast shipping.
-
Cons: Extremely high cost-per-gram (
$).[1] -
Best For: Initial SAR screening, reference standards.
Tier 2: Specialized Building Block Suppliers (Scale-up: 10g to 1kg)[1]
-
Examples: Ambeed, BLD Pharm, Combi-Blocks, Enamine.[1]
-
Pros: Balance of cost and quality, often hold stock in US/EU warehouses, "re-test" dates provided.
-
Cons: Batch-to-batch variability can exist; requires internal QC validation.[1]
-
Best For: Lead optimization, gram-scale synthesis.[1]
Tier 3: Bulk Manufacturers (Process Scale: >1kg)
-
Examples: Muby Chemicals (India), JHECHEM (China), Custom Synthesis Houses.
-
Pros: Lowest cost ($), bulk capacity.
-
Cons: Lead times (4-8 weeks), regulatory paperwork (customs), risk of "golden sample" (pre-shipment sample differs from bulk).[1]
-
Best For: GMP starting material, pilot plant runs.
Part 3: Procurement Decision Logic
The following decision tree illustrates the logic for selecting a supplier based on project phase and risk tolerance.
Figure 1: Strategic sourcing decision matrix based on synthesis scale and risk tolerance.
Part 4: Quality Assurance & Validation Protocol
Trusting a supplier's CoA is insufficient for critical path chemistry. The following protocol establishes a self-validating system to ensure the material meets the rigorous demands of drug development.
The "Triangulation" Method
To validate the identity and purity, you must triangulate data from three analytical techniques. Relying on LC-MS alone is dangerous as it may miss inorganic salts or transparent impurities.[1]
-
H-NMR (DMSO-d6):
-
LC-MS (ESI+):
-
Target Mass: [M+H]+ = 196.1 (Free base mass detected).
-
Chloride Check: Run in negative mode or use Silver Nitrate precipitation test to confirm HCl salt form.
-
-
Karl Fischer (KF) Titration:
-
Limit: < 1.0% Water.
-
Reasoning: Adamantane derivatives are hygroscopic. Excess water alters the molecular weight calculation, leading to stoichiometric errors in subsequent coupling reactions.
-
Analytical Workflow Diagram
Figure 2: Quality Control workflow for incoming 3-Aminoadamantane-1-carboxylic acid HCl.
Part 5: Experimental Procedure for Purification
If the sourced material falls below 95% purity (often due to shelf-life degradation), use this standard purification protocol.[1]
Protocol: Recrystallization of HCl Salt
-
Dissolution: Dissolve 10g of crude material in minimum boiling Methanol (~50-60 mL).
-
Filtration: Filter hot to remove insoluble inorganic salts (e.g., AlCl₃ residues).
-
Precipitation: Allow the filtrate to cool to room temperature, then slowly add Diethyl Ether (100 mL) with vigorous stirring.
-
Collection: Collect the white precipitate via vacuum filtration.
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.
References
Technical Guide: Safety & Handling of 3-Aminoadamantane-1-carboxylic acid hydrochloride
The following technical guide details the safety, handling, and operational protocols for 3-Aminoadamantane-1-carboxylic acid hydrochloride . This document is structured for researchers and drug development professionals, prioritizing mechanism-based safety and data integrity.
CAS Number: 6240-01-3 Formula: C₁₁H₁₇NO₂[1][2] · HCl Molecular Weight: 231.72 g/mol Role: Critical bifunctional adamantane scaffold for peptidomimetics and DPP-IV inhibitor synthesis (e.g., Vildagliptin analogs).
Executive Summary: The Bifunctional Scaffold
3-Aminoadamantane-1-carboxylic acid hydrochloride is a non-natural amino acid derivative characterized by a rigid, lipophilic tricyclic cage (adamantane) functionalized with both an amine and a carboxylic acid. In drug discovery, this "lipophilic bullet" is employed to enhance the metabolic stability and membrane permeability of peptide-based drugs.
Handling this compound requires a specific focus on dust control and moisture management . As an amine hydrochloride salt, it is prone to hygroscopicity, which can alter stoichiometry during precise weighing. Furthermore, its fine crystalline nature presents a significant inhalation risk, capable of delivering irritants deep into the respiratory tract.
Chemical Profile & Hazard Identification
The following data consolidates GHS classifications with physical behavior to predict handling risks.
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Physical State | White to off-white crystalline powder | High potential for static charge and dust aerosolization. |
| Solubility | Soluble in water, DMSO, Methanol | Spills in aqueous media will disperse rapidly; containment requires dry absorbents. |
| Hygroscopicity | Moderate to High (HCl salt) | Must be stored in desiccated environments; prolonged exposure to air alters mass. |
| Acidity | Acidic in aqueous solution | Corrosive potential to mucous membranes and sensitive equipment. |
GHS Hazard Classification (Self-Validating Risk)
-
H302: Harmful if swallowed (Acute Toxicity, Oral).
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity).[2][3][4][5][6][7][8]
Mechanistic Insight: The H335/H319 hazards stem from the hydrolysis of the hydrochloride salt upon contact with moisture in the eyes or lungs, generating localized acidity (HCl) alongside the organic irritant effect of the amine.
Engineering Controls & PPE: Defense in Depth
Reliance on PPE alone is a failure of protocol. Safety must be engineered into the workspace.[5][9]
Primary Barrier: Engineering Controls[5][9]
-
Powder Handling: All weighing of open solids must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Face velocity must be maintained between 0.3 – 0.5 m/s.
-
Static Control: Use ionizing bars or anti-static guns during weighing. Adamantane derivatives are dielectric and accumulate static, causing powder to "jump" and disperse unexpectedly.
Secondary Barrier: Personal Protective Equipment (PPE)
-
Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH N95 or P100 respirator.
-
Ocular: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for fine powders that can drift around lenses.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during synthesis scale-up to prevent permeation of organic solvents carrying the compound.
Operational Handling Protocols
These protocols use a "Check-Verify-Act" logic to ensure consistency and safety.
Protocol A: Precision Weighing (Hygroscopic Management)
-
Context: The HCl salt absorbs atmospheric water, leading to under-dosing of the active pharmacophore.
-
Step 1: Equilibrate the container to room temperature before opening to prevent condensation.
-
Step 2: Place a desiccant trap inside the weighing enclosure.
-
Step 3: Use a weighing boat made of antistatic polypropylene.
-
Step 4: Rapid Transfer Technique: Minimize open container time to <30 seconds.
-
Step 5: Reseal immediately with Parafilm or under inert gas (Nitrogen/Argon) for long-term storage.
Protocol B: Solubilization & Reaction Setup
-
Context: Exothermic heat of solution can occur when dissolving HCl salts.
-
Step 1: Add solvent (Water/DMSO) to the powder, not powder to solvent, to prevent clumping and splashing.
-
Step 2: Mild agitation (magnetic stir bar) is preferred over sonication, which can generate aerosols if not sealed.
-
Step 3: Incompatibility Check: Do not mix with strong oxidizing agents (e.g., permanganates, peroxides) or strong bases (liberates the free amine, altering solubility and volatility).
Visualized Workflows (Graphviz)
Diagram 1: Risk Assessment & Handling Logic
This workflow illustrates the decision-making process for handling 3-Aminoadamantane-1-carboxylic acid HCl based on operation scale.
Caption: Logic flow for selecting engineering controls based on quantity, ensuring respiratory protection against dust.
Diagram 2: Emergency Response Pathway
A self-validating loop for immediate response to exposure.
Caption: Immediate response protocols for inhalation and contact exposure, prioritizing dilution and removal.
Storage & Stability Management
To maintain the integrity of the compound for research (E-E-A-T principle: reliability of data depends on material quality):
-
Temperature: Store at 2–8°C (Refrigerated) or room temperature (check specific CoA), but refrigeration is preferred to slow hydrolysis or oxidation.
-
Atmosphere: Store under Inert Gas (Nitrogen) if possible. The amine group can slowly oxidize over months if exposed to air and light.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may corrode due to the HCl salt.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 365220, 3-Aminoadamantane-1-carboxylic acid hydrochloride. Retrieved from [Link]
- Villhauer, E. B., et al. (2003).1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 3-Aminoadamantane-1-carboxylic acid hydrochloride | 6240-01-3 [sigmaaldrich.com]
- 2. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdnisotopes.com [cdnisotopes.com]
Methodological & Application
Synthesis of 3-Aminoadamantane-1-carboxylic acid hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and a detailed, field-tested protocol for the synthesis of 3-aminoadamantane-1-carboxylic acid hydrochloride from adamantane-1-carboxylic acid. This valuable amino acid derivative is a crucial building block in medicinal chemistry and drug development, finding applications in the synthesis of a variety of therapeutic agents.[1] This document offers full editorial control to present the information in a logical and in-depth manner, focusing on the scientific rationale behind the experimental choices to ensure both technical accuracy and practical applicability.
Introduction: The Significance of the Adamantane Scaffold
The adamantane cage is a rigid, lipophilic, and three-dimensional hydrocarbon structure that has garnered significant interest in medicinal chemistry. Its unique properties can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, 3-aminoadamantane-1-carboxylic acid serves as a key intermediate for compounds with potential antiviral and anti-neoplastic activities.[2] The synthesis route detailed herein is a reliable method for obtaining this important molecule.
Synthetic Strategy: A Two-Step Approach
The synthesis of 3-aminoadamantane-1-carboxylic acid hydrochloride from adamantane-1-carboxylic acid is efficiently achieved through a two-step process. The first step involves the introduction of an amino functionality at the 3-position via a Ritter reaction, followed by the hydrolysis of the resulting amide to yield the desired amino acid, which is then isolated as its hydrochloride salt.
Caption: Overall synthetic workflow for 3-aminoadamantane-1-carboxylic acid hydrochloride.
Mechanistic Insights: The Ritter Reaction
The cornerstone of this synthesis is the Ritter reaction, a powerful method for the formation of N-alkyl amides from a nitrile and a source of a stable carbocation.[3] In this specific application, the highly acidic medium generated by sulfuric acid, nitric acid, and oleum facilitates the formation of an adamantyl carbocation at the tertiary 3-position of adamantane-1-carboxylic acid. This carbocation is then attacked by the nitrogen atom of acetonitrile to form a stable nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion during the aqueous workup yields the N-acetylated product, 3-acetylamino-adamantane-1-carboxylic acid. The careful control of temperature during this process is critical to minimize the formation of byproducts.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 3-aminoadamantane-1-carboxylic acid hydrochloride.
Part 1: Synthesis of 3-Acetylamino-adamantane-1-carboxylic acid via Ritter Reaction
This protocol is adapted from established methodologies and has been optimized for yield and purity.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Role |
| Adamantane-1-carboxylic acid | C₁₁H₁₆O₂ | 180.24 | Starting Material |
| 98% Sulfuric Acid | H₂SO₄ | 98.08 | Reagent/Solvent |
| 54% Nitric Acid | HNO₃ | 63.01 | Reagent |
| 20% Oleum | H₂S₂O₇ | 178.14 | Reagent |
| Acetonitrile | CH₃CN | 41.05 | Reagent/Solvent |
Protocol:
-
Preparation of the Acidic Medium: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully combine 60 mL of 98% sulfuric acid, 35 mL of 54% nitric acid, and 80 mL of 20% oleum.
-
Dissolution of Starting Material: Cool the acidic mixture to 2–5°C using an ice-salt bath with vigorous stirring.
-
Slowly add 20 g (0.11 mol) of adamantane-1-carboxylic acid in small portions, ensuring the temperature remains between 2-5°C.
-
Carbocation Formation: After complete dissolution of the starting material, allow the reaction mixture to stir at 10-15°C for 2.5 hours.
-
Ritter Reaction: Cool the mixture back down to 5-7°C and add 80 mL of acetonitrile dropwise via the dropping funnel, maintaining the temperature within this range.
-
Reaction Completion: Stir the reaction mixture for an additional 2.5 hours at 5-7°C.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Isolation of Intermediate: Collect the resulting white precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the solid in a vacuum oven to yield the technical grade 3-acetylamino-adamantane-1-carboxylic acid. A reported yield for this step is approximately 78.7%.
Part 2: Hydrolysis and Salt Formation to Yield 3-Aminoadamantane-1-carboxylic acid hydrochloride
This step efficiently combines the deprotection of the acetyl group and the formation of the final hydrochloride salt.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Role |
| 3-Acetylamino-adamantane-1-carboxylic acid | C₁₃H₁₉NO₃ | 237.29 | Intermediate |
| Aqueous Hydrochloric Acid (e.g., 6M) | HCl | 36.46 | Reagent/Solvent |
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude 3-acetylamino-adamantane-1-carboxylic acid obtained from Part 1 in an aqueous solution of hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux and maintain boiling for 5-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Final Product: After the reaction is complete, allow the mixture to cool to room temperature, which should induce precipitation of the product.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the product with a small amount of cold water and then with a suitable organic solvent like acetone to facilitate drying.
-
Dry the final product, 3-aminoadamantane-1-carboxylic acid hydrochloride, under vacuum. A total yield of 73% for both steps has been reported.[2]
Product Characterization
A thorough characterization of the final product is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₁H₁₈ClNO₂ |
| Molecular Weight | 231.72 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 338-340 °C |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show broad signals corresponding to the adamantane cage protons. The protons adjacent to the amino and carboxylic acid groups will be deshielded. The ammonium protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the unique carbons of the adamantane skeleton. The carbons bearing the amino and carboxylic acid groups will be significantly shifted downfield.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for the amine salt (N-H stretching), the carboxylic acid (O-H and C=O stretching), and the C-H bonds of the adamantane framework.
Trustworthiness and Self-Validation
The reliability of this synthetic protocol is established through several key features:
-
Robust and Well-Established Reactions: Both the Ritter reaction and acid-catalyzed amide hydrolysis are fundamental and well-understood transformations in organic chemistry, known for their reliability with sterically hindered substrates like adamantane derivatives.
-
Crystalline and Characterizable Products: Both the intermediate, 3-acetylamino-adamantane-1-carboxylic acid, and the final product, 3-aminoadamantane-1-carboxylic acid hydrochloride, are stable, crystalline solids. This allows for straightforward purification by filtration and washing, and their purity can be readily assessed by melting point determination and spectroscopic analysis.
-
Potential Byproduct Identification: The potential formation of 3-chloroadamantane-1-carboxylic acid during the hydrolysis step is a known possibility. This can be monitored by chromatographic and spectroscopic methods, allowing for optimization of the reaction conditions to minimize its formation.
Safety and Handling
Caution: This synthesis involves the use of highly corrosive and hazardous materials. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Sulfuric Acid, Nitric Acid, and Oleum: These are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin and eyes. Handle with extreme care and avoid inhalation of fumes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Acetonitrile: This is a flammable and toxic solvent. Avoid contact with skin and inhalation of vapors. It is incompatible with strong acids and oxidizing agents.
-
Hydrochloric Acid: This is a corrosive acid. Handle with care to avoid skin and eye contact and inhalation of vapors.
References
- Guo, J., Xie, B., Liu, S., & Peng, J. (2011). Synthesis of Bridgehead Bis-substituted Amino-adamantane Compounds. Chinese Journal of Organic Chemistry, 31(4), 534-538.
- Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. doi:10.15227/orgsyn.044.0001.
- Stepanov, F. N., & Srebrodolskii, Y. I. (1966). Synthesis of 3-amino-1-adamantanecarboxylic acid. Zhurnal Organicheskoi Khimii, 2(9), 1612-1615.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminoadamantane-1-carboxylic acid hydrochloride. Retrieved from [Link]
Sources
Application Notes & Protocols: Synthesis of 3-Aminoadamantane Derivatives via the Curtius Rearrangement
Abstract
The adamantane scaffold is a cornerstone pharmacophore in modern drug development, prized for its rigid, lipophilic structure that enhances the pharmacokinetic profiles of therapeutic agents.[1][2] Derivatives such as Amantadine and Memantine have found applications as antiviral and neuroprotective drugs, respectively, underscoring the importance of efficient synthetic routes to functionalized adamantanes.[3][4] This guide provides a detailed exploration of the Curtius rearrangement as a robust and versatile method for synthesizing 3-aminoadamantane derivatives, key intermediates in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and address critical safety and optimization considerations for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Adamantane Moiety
The tricyclic hydrocarbon adamantane, often described as a "lipophilic bullet," offers a unique combination of steric bulk, conformational rigidity, and high chemical stability.[2] Its incorporation into drug candidates can improve metabolic stability, enhance membrane permeability, and provide a precise three-dimensional framework for interacting with biological targets.[2] The 3-amino substituted adamantane core is particularly valuable, serving as a foundational structure for drugs like Memantine, an NMDA receptor antagonist for treating Alzheimer's disease, and Amantadine, an antiviral agent.[3][4][5]
The Curtius rearrangement provides an elegant and efficient pathway to access these critical amine functionalities from readily available carboxylic acids.[6][7] This reaction is renowned for its tolerance of diverse functional groups and its complete retention of stereochemistry at the migrating carbon, making it a highly reliable tool in complex molecule synthesis.[7][8][9]
Mechanistic Insight: The Rationale Behind the Curtius Rearrangement
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas.[8][10] The isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield amines, carbamates, or ureas.[6][11]
The currently accepted mechanism is a concerted process, where the alkyl (in this case, adamantyl) group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen gas.[8] This avoids the formation of a high-energy, unstable acyl nitrene intermediate, which was once postulated.[8][12] The concerted nature of this step is entropically favorable due to the formation of stable nitrogen gas and ensures complete retention of the adamantane cage's configuration.[8][13]
The overall transformation from a carboxylic acid typically involves two key stages:
-
Acyl Azide Formation: The starting carboxylic acid (e.g., adamantane-1-carboxylic acid) is first converted into an activated species, such as an acyl chloride or a mixed anhydride. This species then reacts with an azide source, commonly sodium azide (NaN₃) or the safer alternative, diphenylphosphoryl azide (DPPA), to form the key acyl azide intermediate.[13][14]
-
Rearrangement and Trapping: Upon gentle heating, the acyl azide undergoes the rearrangement to form the adamantyl isocyanate. This intermediate is typically not isolated but is trapped in situ.
-
To form an amine: The isocyanate is hydrolyzed with water or acid, proceeding through an unstable carbamic acid which spontaneously decarboxylates to yield the primary amine.[11]
-
To form a carbamate: The reaction is performed in the presence of an alcohol (e.g., tert-butanol or benzyl alcohol). The alcohol traps the isocyanate to form a stable carbamate, which serves as a protected amine (Boc- or Cbz-protected, respectively).[8][15] This is often the preferred route in multi-step synthesis.
-
Figure 1. General workflow for the Curtius rearrangement starting from a carboxylic acid.
Experimental Protocols
This section details a reliable, two-step protocol for the synthesis of N-Boc-3-aminoadamantane from adamantane-1-carboxylic acid, a common and stable protected intermediate. An alternative one-pot procedure using DPPA is also discussed.
Protocol: Two-Step Synthesis via Acyl Chloride
This method provides a robust and scalable route by isolating the acyl chloride intermediate before forming the acyl azide.
Step 1: Synthesis of Adamantane-1-carbonyl chloride
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add adamantane-1-carboxylic acid (10.0 g, 55.5 mmol).
-
Reagent Addition: Suspend the acid in thionyl chloride (SOCl₂, 25 mL, 344 mmol). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The solid will dissolve as the reaction proceeds. Monitor the reaction by observing the cessation of HCl gas evolution.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator). The resulting crude adamantane-1-carbonyl chloride, a low-melting solid, is typically used in the next step without further purification.
Step 2: Synthesis of tert-butyl (adamantan-1-yl)carbamate
-
Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the crude adamantane-1-carbonyl chloride (from Step 1) in dry acetone (150 mL). Cool the solution to 0 °C in an ice bath.
-
Azide Formation: Prepare a solution of sodium azide (NaN₃, 4.3 g, 66.6 mmol, 1.2 equiv) in water (25 mL). CAUTION: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care (see Section 4). Add the NaN₃ solution dropwise to the cooled acetone solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1.5 hours. The formation of the acyl azide can be monitored by TLC or IR spectroscopy (strong azide stretch at ~2140 cm⁻¹).
-
Rearrangement: To the reaction mixture, add dry toluene (150 mL) and tert-butanol (t-BuOH, 25 mL, 263 mmol). Slowly warm the mixture to reflux (approx. 85-90 °C) using an oil bath. Vigorous evolution of nitrogen gas will occur. Ensure adequate ventilation in a fume hood. Maintain reflux for 12-16 hours until gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing water (200 mL). Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexanes or by column chromatography on silica gel to yield tert-butyl (adamantan-1-yl)carbamate as a white solid.
| Parameter | Value | Notes |
| Starting Material | Adamantane-1-carboxylic acid | 10.0 g (55.5 mmol) |
| Key Reagents | SOCl₂, NaN₃, t-BuOH | --- |
| Solvents | Acetone, Toluene | Anhydrous solvents are recommended for the rearrangement step. |
| Reaction Time | 3h (Step 1), 16-20h (Step 2) | Total reaction time is approx. 24 hours. |
| Temperature | Reflux (Step 1), 0 °C to Reflux (Step 2) | Careful temperature control is crucial during azide formation. |
| Expected Yield | 75-85% over two steps | --- |
| Product M.P. | ~135-137 °C | For tert-butyl (adamantan-1-yl)carbamate |
| Table 1. Summary of Reagents and Conditions for Two-Step Synthesis. |
Alternative Protocol: One-Pot Synthesis using DPPA
Diphenylphosphoryl azide (DPPA) is a stable, non-explosive liquid that serves as a convenient reagent for a one-pot Curtius rearrangement directly from a carboxylic acid, avoiding the need to handle sodium azide.[12][14]
-
Setup: To a 250 mL round-bottom flask, add adamantane-1-carboxylic acid (5.0 g, 27.7 mmol), dry toluene (100 mL), and triethylamine (TEA, 4.2 mL, 30.5 mmol, 1.1 equiv).
-
Reagent Addition: Add DPPA (6.6 mL, 30.5 mmol, 1.1 equiv) to the stirred solution.
-
Acyl Azide Formation: Stir the mixture at room temperature for 1 hour.
-
Rearrangement & Trapping: Add dry tert-butanol (10.5 mL, 111 mmol, 4 equiv) to the flask and heat the mixture to reflux (approx. 110 °C) for 16-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Wash the solution sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. Purify the residue as described in Protocol 3.1.
Figure 2. Step-by-step experimental workflow for the two-step synthesis.
Critical Safety Considerations: Handling Azide Reagents
The use of azide compounds necessitates strict adherence to safety protocols due to their high toxicity and potential to form explosive materials.[16]
-
Toxicity: Sodium azide is as toxic as sodium cyanide.[16] It is a potent cardiovascular and respiratory depressant. Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.[17][18]
-
Explosion Hazard:
-
NEVER allow sodium azide or hydrazoic acid to come into contact with strong acids. The reaction forms hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[16][19]
-
AVOID contact with heavy metals (e.g., lead, copper, silver, mercury). Metal azides are shock-sensitive and can detonate violently. Do not use metal spatulas to handle solid sodium azide and avoid pouring azide-containing waste down drains with metal pipes.[18][19]
-
Organic acyl azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction. It is best practice to generate and use them in situ without isolation.[16]
-
-
Waste Disposal: All azide-containing waste must be treated as hazardous. Quench residual azide in reaction mixtures and waste streams with a suitable reagent like sodium nitrite and dilute acid, following established institutional safety procedures, before disposal.[19]
Conclusion and Outlook
The Curtius rearrangement is a powerful and reliable method for the synthesis of 3-aminoadamantane and its derivatives. Its operational simplicity, tolerance for the bulky adamantane cage, and the availability of milder, one-pot variations using reagents like DPPA make it an indispensable tool for medicinal chemists.[14][20] By understanding the underlying mechanism and adhering strictly to safety protocols, researchers can efficiently access valuable building blocks for the development of next-generation adamantane-based therapeutics.
References
-
Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 13(30), 8136-8163. [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Curtius Rearrangement - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2021). Please advise me on the reactions and safety of working with azides in Curtius rearrangement? Retrieved from [Link]
-
ResearchGate. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
StudySmarter. (2023). Curtius Rearrangement: DPPA & Mechanism - Review & Example. Retrieved from [Link]
-
PubMed. (2025). Memantine and amantadine KLVFF peptide conjugates: Synthesis, structure determination, amyloid-β interaction and effects on recognition memory in mice. Retrieved from [Link]
-
Harvard University Department of Chemistry and Chemical Biology. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]
-
Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Retrieved from [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
SynArchive. (n.d.). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
Organic Syntheses. (2008). N-BOC-PROTECTION OF AMINES USING ZINC-CATALYZED REACTION OF ALIPHATIC CARBOXYLIC ACIDS WITH SODIUM AZIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis of 3–amineadamantane–1–ol derivatives. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
- Patsnap. (n.d.). Method of synthesizing amantadine hydrochloride.
-
Journal of Military Pharmaco-Medicine. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
SciSpace. (2023). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Retrieved from [Link]
-
ResearchGate. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Retrieved from [Link]
- Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
-
ResearchGate. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas? Retrieved from [Link]
- Google Patents. (2013). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
-
I.J.S.E.R. (n.d.). Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Retrieved from [Link]
-
ACS Omega. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. Retrieved from [Link]
-
BYJU'S. (n.d.). Mechanism of Curtius Rearrangement. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]
-
Maohuan Chemical. (n.d.). 3-chloro-1-aminoadamantane hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). 3-Amino-1-Adamantanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-1-adamantanol. PubChem Compound Summary for CID 658645. Retrieved from [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine and amantadine KLVFF peptide conjugates: Synthesis, structure determination, amyloid-β interaction and effects on recognition memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. Method of synthesizing amantadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. byjus.com [byjus.com]
- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. ehs.umich.edu [ehs.umich.edu]
- 19. chemistry.unm.edu [chemistry.unm.edu]
- 20. almacgroup.com [almacgroup.com]
Application Notes and Protocols: Incorporation of 3-Aminoadamantane-1-carboxylic acid hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery, offering a pathway to novel therapeutics with enhanced stability, conformational rigidity, and biological activity. 3-Aminoadamantane-1-carboxylic acid, a rigid, lipophilic, and sterically hindered amino acid, presents both unique opportunities and significant challenges in solid-phase peptide synthesis (SPPS). This document provides a comprehensive guide to the use of 3-aminoadamantane-1-carboxylic acid hydrochloride in Fmoc-based SPPS. We will delve into the rationale behind its use, its physicochemical properties, and detailed protocols for its successful incorporation into peptide chains. This guide is intended for researchers and professionals in peptide chemistry and drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Adamantane-Containing Peptides
Adamantane, a bulky, diamondoid hydrocarbon, has garnered considerable interest in medicinal chemistry due to its unique structural and physicochemical properties.[1] When incorporated into peptide backbones, the adamantyl moiety can impart a number of desirable characteristics:
-
Conformational Rigidity: The rigid cage-like structure of adamantane restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This is crucial for optimizing binding affinity and selectivity to biological targets.
-
Increased Lipophilicity: The hydrocarbon nature of adamantane enhances the lipophilicity of peptides, which can improve their ability to cross cell membranes and increase their bioavailability.
-
Enhanced Metabolic Stability: The bulky adamantyl group can sterically hinder enzymatic degradation of the peptide, prolonging its half-life in biological systems.
3-Aminoadamantane-1-carboxylic acid is a particularly interesting building block as it presents the amino and carboxylic acid groups at the 1 and 3 positions of the adamantane cage, leading to a specific spatial arrangement of the peptide chain. Its application has been explored in the development of antiviral and anti-cancer peptides.[2]
Physicochemical Properties and Handling of 3-Aminoadamantane-1-carboxylic acid hydrochloride
Understanding the properties of this unique amino acid is crucial for its successful application in SPPS.
| Property | Value/Description | Source |
| Molecular Formula | C11H18ClNO2 | [3] |
| Molecular Weight | 231.72 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMF with the addition of a base. | General Knowledge |
| Key Structural Feature | A rigid, tricyclic hydrocarbon cage with amino and carboxyl groups at bridgehead positions. | [4] |
| Hydrochloride Salt | The amino group is protonated, requiring neutralization prior to coupling. | General Chemical Principles |
Note on the Hydrochloride Salt: 3-Aminoadamantane-1-carboxylic acid is often supplied as a hydrochloride salt to improve its stability and handling.[3] It is critical to neutralize the hydrochloride in situ during the coupling reaction to liberate the free amine for peptide bond formation. This is typically achieved by the addition of a non-nucleophilic organic base.
Strategic Considerations for SPPS Incorporation
The primary challenge in incorporating 3-aminoadamantane-1-carboxylic acid is its significant steric hindrance. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low purity of the final peptide.[5] To overcome this, a carefully optimized protocol is essential.
Nα-Fmoc Protection
Prior to its use in SPPS, the amino group of 3-aminoadamantane-1-carboxylic acid must be protected, typically with the fluorenylmethyloxycarbonyl (Fmoc) group.[6] This protection prevents self-polymerization and ensures the correct sequence of amino acid addition.[7] The synthesis of Fmoc-3-aminoadamantane-1-carboxylic acid is a prerequisite for its use in a standard Fmoc-SPPS workflow.
Diagram 1: Nα-Fmoc Protection of 3-Aminoadamantane-1-carboxylic acid
Caption: General scheme for the Nα-Fmoc protection of 3-aminoadamantane-1-carboxylic acid.
Choice of Coupling Reagents
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) may not be sufficiently reactive to overcome the steric hindrance of the adamantyl moiety.[7] More potent coupling reagents are highly recommended.
| Coupling Reagent | Class | Rationale for Use with Hindered Amino Acids |
| HATU | Uronium/Aminium Salt | Forms a highly reactive OAt-active ester, which is very effective for coupling sterically hindered amino acids.[1][8] |
| HBTU | Uronium/Aminium Salt | Similar to HATU, forms a reactive OBt-active ester. Generally very effective, though HATU is often preferred for the most difficult couplings.[9] |
| PyBOP | Phosphonium Salt | Forms a reactive phosphonium-based active ester. A powerful reagent for challenging couplings.[10] |
The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further enhance coupling efficiency and minimize the risk of racemization.[8]
Reaction Conditions
-
Double Coupling: For particularly difficult couplings, a double coupling strategy is advised. This involves performing the coupling step twice with fresh reagents to ensure the reaction goes to completion.
-
Extended Coupling Times: Due to the slower reaction kinetics, extending the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight, can significantly improve the yield.[9]
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS. In cases of severe aggregation, the use of N-methyl-2-pyrrolidone (NMP) or a mixture of solvents may be beneficial.[10]
Detailed Experimental Protocols
The following protocols are based on standard Fmoc-SPPS procedures, with modifications to account for the properties of 3-aminoadamantane-1-carboxylic acid.
Materials and Reagents
-
Fmoc-protected amino acids
-
Fmoc-3-aminoadamantane-1-carboxylic acid
-
SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids)
-
Coupling Reagents: HATU, HBTU, or PyBOP
-
Bases: N,N-Diisopropylethylamine (DIPEA), Piperidine
-
Solvents: DMF (high purity, amine-free), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Protocol 1: Coupling of Fmoc-3-Aminoadamantane-1-carboxylic acid
This protocol assumes the synthesis is proceeding after the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-3-aminoadamantane-1-carboxylic acid (3-5 equivalents relative to resin loading), HATU (or an equivalent coupling reagent, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 4-6 hours. For monitoring, a small sample of resin can be taken for a Kaiser test; however, be aware that sterically hindered amines can sometimes give a false negative result.
-
-
Washing:
-
After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
(Optional but Recommended) Double Coupling:
-
Repeat steps 2 and 3 to ensure maximum coupling efficiency.
-
-
Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion peptides.
-
Diagram 2: SPPS Cycle for Incorporating a Hindered Amino Acid
Caption: Modified SPPS cycle for hindered amino acids like 3-aminoadamantane-1-carboxylic acid.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing any side-chain protecting groups.
-
Resin Preparation:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DMF, followed by DCM, and then methanol.
-
Dry the resin thoroughly under vacuum for at least 2 hours.[5]
-
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[5]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the adamantyl group. | - Use a more potent coupling reagent (e.g., HATU).- Increase the equivalents of amino acid and coupling reagents (up to 5 eq.).- Extend the coupling time (4-6 hours or overnight).- Perform a double coupling. |
| Peptide Aggregation | Increased hydrophobicity due to the adamantyl group. | - Use NMP as a solvent or a mixture of DMF/NMP.- Perform the coupling at a slightly elevated temperature (e.g., 40°C), though this may increase the risk of racemization. |
| Deletion of the Adamantane Residue | Failed coupling at the adamantane incorporation step. | - Implement the solutions for incomplete coupling.- Consider a capping step with acetic anhydride after the adamantane coupling to block unreacted amines. |
Conclusion
The incorporation of 3-aminoadamantane-1-carboxylic acid into peptides via SPPS is a challenging yet rewarding endeavor. The steric bulk of the adamantyl moiety necessitates a departure from standard protocols, requiring the use of more powerful coupling reagents, extended reaction times, and potentially double coupling strategies. By understanding the chemical principles at play and adhering to the optimized protocols outlined in this guide, researchers can successfully synthesize novel adamantane-containing peptides. These peptides hold significant promise for the development of next-generation therapeutics with improved pharmacological profiles.
References
- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2000(11), 1499-1505.
- Guo, J., et al. (2012). Method for synthesizing 3-amino-1-adamantanol. CN101747212B.
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27.
- Merck Millipore. Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
- Guangdong Renkangda Material Technology Co., Ltd. (2021). 3-amino-1-adamantanol and synthesis method thereof. CN112695029A.
- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link]
- BenchChem.
- Oldach, F., et al. (2012). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. PLoS One, 7(9), e45021.
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]
-
AAPPTec. Coupling Reagents. Available at: [Link]
- Guo, J., et al. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
- Horvat, S., et al. (2006). Novel Peptides Incorporating Adamantyl Amino Acids. Journal of Medicinal Chemistry, 49(11), 3136-3142.
- LibreTexts Chemistry. (2020). 25.8: Peptide Synthesis.
- LibreTexts Chemistry. (2020). 25.8: Peptide Synthesis.
-
PubChem. 3-Amino-adamantane-1-carboxylic acid. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
- 10. chem.uci.edu [chem.uci.edu]
Derivatization of 3-Aminoadamantane-1-carboxylic acid for antiviral drug design
Application Note: High-Fidelity Derivatization of 3-Aminoadamantane-1-carboxylic Acid for Antiviral Drug Design
Part 1: Introduction & Strategic Rationale
The Bifunctional "Janus" Scaffold
While 1-aminoadamantane (Amantadine) and 1-(1-adamantyl)ethanamine (Rimantadine) are historic pillars of antiviral therapy, their monofunctional nature limits chemical space exploration. 3-Aminoadamantane-1-carboxylic acid (3-AAC) represents a superior "Janus" scaffold—a rigid, lipophilic core flanked by orthogonal reactive handles (amine and carboxylic acid).[1]
This bifunctionality allows 3-AAC to serve not just as a channel blocker, but as a privileged linker in fragment-based drug design (FBDD).[1] It enables the precise positioning of pharmacophores within the hydrophobic transmembrane domains of viral viroporins (e.g., Influenza M2, HCV p7, SARS-CoV-2 E-protein).[1]
Mechanism of Action & SAR Logic
The adamantane cage acts as a membranotropic anchor , partitioning into the lipid bilayer. The derivatization strategy must balance lipophilicity (LogP) with specific electrostatic interactions:
-
The Amine (Head): mimics the proton-sensing histidine residues in viral channels. Derivatization here (ureas, guanidines) modulates basicity and hydrogen-bonding capacity.[1]
-
The Carboxylic Acid (Tail): allows for the attachment of "tails" to lock the molecule in the channel lumen or to improve oral bioavailability (prodrug strategies).
Part 2: Visualization of Signaling & Workflow
The following diagram illustrates the derivatization logic and the critical decision points in the synthesis workflow.
Figure 1: Divergent synthesis pathways for 3-AAC. Path A targets the amine (Head) for channel interaction; Path B targets the acid (Tail) for solubility/permeability.
Part 3: Experimental Protocols
Protocol 1: Chemoselective Amide Coupling (N-Derivatization)
Objective: To attach an amino acid or pharmacophore to the amine position while preserving the carboxylic acid (or using it as a transient ester).
Reagents:
-
3-AAC (Starting Material)
-
Thionyl Chloride (
) & Methanol (for protection) -
R-COOH (Carboxylic acid partner)
-
HATU (Coupling Reagent)
-
DIPEA (Base)
-
DMF (Solvent)
Step-by-Step Methodology:
-
Transient Protection (Methyl Ester Formation):
-
Rationale: The zwitterionic nature of 3-AAC makes direct coupling difficult due to solubility issues. We first mask the acid.
-
Suspend 3-AAC (1.0 eq) in dry Methanol (0.5 M) at 0°C.
-
Add
(3.0 eq) dropwise. Caution: Exothermic.[1] -
Reflux for 4 hours. Evaporate solvent to yield 3-amino-1-adamantanecarboxylate methyl ester HCl .
-
-
Amide Coupling:
-
Dissolve the carboxylic acid partner (R-COOH, 1.1 eq) and HATU (1.1 eq) in dry DMF. Stir for 5 mins to activate.
-
Add the Methyl Ester HCl (from Step 1, 1.0 eq) and DIPEA (3.0 eq).[1]
-
Critical Check: Ensure pH is basic (>8) by spotting on wet pH paper. The adamantyl amine is sterically hindered; basic conditions are vital for nucleophilicity.
-
Stir at RT for 12–16 hours under
.
-
-
Workup & Hydrolysis (Optional):
Protocol 2: Urea Synthesis via Isocyanates
Objective: To create urea derivatives, which are potent H-bond donors often superior to amides for viral channel blocking.[1]
Reagents:
-
3-AAC Methyl Ester (prepared as above)
-
R-NCO (Isocyanate) or Triphosgene (for in situ generation)
-
Dichloromethane (DCM)
Methodology:
-
Dissolve 3-AAC Methyl Ester (1.0 eq) in dry DCM.
-
Add DIPEA (1.5 eq) to free the amine salt.
-
Add Isocyanate (R-NCO, 1.1 eq) dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours.
-
Validation: Urea formation is usually rapid. Monitor TLC (5% MeOH in DCM). The product often precipitates or can be crystallized from Hexane/EtOAc.
Part 4: Data Presentation & Analytical Validation
Table 1: Analytical Specifications for 3-AAC Derivatives
| Parameter | Specification | Method | Rationale |
| Purity | >95% | HPLC (C18, ACN/H2O + 0.1% TFA) | Biological assays are sensitive to trace metal/organic impurities.[1] |
| Identity | Confirm MW | LC-MS (ESI+) | Adamantane derivatives ionize well in ESI+. Look for [M+H]+. |
| Structure | 1H NMR | 500 MHz (DMSO-d6 or CDCl3) | Verify integration of the adamantane cage protons (1.6–2.2 ppm). |
| Solubility | >10 mM | DMSO Stock | Adamantanes are highly lipophilic; ensure complete dissolution before biological dilution. |
Troubleshooting Note:
-
Broad NMR Signals: Adamantane protons often appear as broad multiplets. 2D NMR (HSQC) is recommended to assign specific bridgehead vs. methylene protons.
-
Solubility: If the derivative precipitates in the assay media, consider converting the carboxylic acid to a morpholine amide or a PEG-ester to improve water solubility.
Part 5: Biological Evaluation (In Vitro)
Assay: Influenza A M2 Channel Block (Proton Flux)
-
System: HEK-293 cells expressing M2-WT or M2-S31N.[1]
-
Readout: pH-sensitive dye (BCECF-AM) fluorescence.
-
Protocol:
-
Load cells with BCECF-AM (1 µM).
-
Incubate with test compounds (0.1 – 100 µM) for 30 min.
-
Acidify extracellular buffer (pH 7.4 -> pH 5.5).
-
Measure intracellular acidification rate. Effective blockers prevent pH drop.[1]
-
Part 6: References
-
Kolocouris, N., et al. (1996).[1] "Synthesis and antiviral activity evaluation of some aminoadamantane derivatives." Journal of Medicinal Chemistry. Link
-
Wang, J., et al. (2011).[1][2] "Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel."[3][4] ACS Medicinal Chemistry Letters. Link
-
Griffin, S., et al. (2008).[1][5] "Genotype-Dependent Sensitivity of Hepatitis C Virus to Inhibitors of the p7 Ion Channel." Hepatology. Link
-
Asses, Y., et al. (2021).[1] "Inhibitor Development against p7 Channel in Hepatitis C Virus." Viruses.[4][5][6][7][8][9][10][11][12] Link
-
Jing, X., et al. (2014).[1] "In Depth Analysis on the Binding Sites of Adamantane Derivatives in HCV p7 Channel Based on the NMR Structure." PLOS ONE. Link
Sources
- 1. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationally derived inhibitors of hepatitis C virus (HCV) p7 channel activity reveal prospect for bimodal antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 9. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Depth Analysis on the Binding Sites of Adamantane Derivatives in HCV (Hepatitis C Virus) p7 Channel Based on the NMR Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genotype-Dependent Sensitivity of Hepatitis C Virus to Inhibitors of the p7 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminoadamantane-1-carboxylic acid hydrochloride as a Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). Their mechanism of action, which involves prolonging the activity of incretin hormones, offers a glucose-dependent approach to lowering blood sugar with a low risk of hypoglycemia.[1] The rigid, lipophilic, and three-dimensional nature of the adamantane cage has made it an attractive scaffold in medicinal chemistry, offering the potential for enhanced binding affinity, selectivity, and favorable pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for utilizing 3-aminoadamantane-1-carboxylic acid hydrochloride as a versatile scaffold for the synthesis and evaluation of novel DPP-4 inhibitors. We will delve into the rationale behind its selection, synthetic derivatization strategies, in vitro enzymatic assays, and in vivo models for efficacy and pharmacokinetic assessment.
The Rationale for Targeting DPP-4 and the Role of the Adamantane Scaffold
The Incretin Effect and DPP-4 in Glucose Homeostasis
The incretin effect describes the phenomenon where oral glucose administration elicits a more significant insulin response compared to an equivalent intravenous glucose infusion. This is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released from the intestine in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[1] They also suppress glucagon secretion from α-cells, thereby reducing hepatic glucose production.[1]
The enzyme DPP-4 is a serine protease that rapidly inactivates GLP-1 and GIP by cleaving their N-terminal dipeptides.[1] By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in a glucose-dependent manner.[1] This targeted mechanism of action is a key advantage of DPP-4 inhibitors, as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.
Caption: Mechanism of DPP-4 Inhibition.
The Adamantane Scaffold: A Privileged Structure in Drug Design
The adamantane moiety has been successfully incorporated into several approved drugs, including the DPP-4 inhibitors vildagliptin and saxagliptin.[2] Its unique properties make it a highly attractive scaffold for medicinal chemists:
-
Rigidity and Three-Dimensionality: The rigid, cage-like structure of adamantane provides a well-defined orientation for appended functional groups, which can lead to precise and high-affinity interactions with the target protein's binding pocket.
-
Lipophilicity: The hydrocarbon nature of the adamantane core enhances the lipophilicity of the molecule, which can improve its pharmacokinetic properties, such as oral bioavailability and tissue distribution.
-
Metabolic Stability: The adamantane cage is generally resistant to metabolic degradation, which can contribute to a longer duration of action.
-
Versatile Functionalization: The adamantane skeleton can be functionalized at its bridgehead positions, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic profiles.
3-Aminoadamantane-1-carboxylic acid hydrochloride provides two key points for diversification: the amino group and the carboxylic acid group. This allows for the exploration of a wide range of chemical space to identify novel and potent DPP-4 inhibitors.
Synthesis of DPP-4 Inhibitors from 3-Aminoadamantane-1-carboxylic acid hydrochloride
The synthesis of DPP-4 inhibitors from the 3-aminoadamantane-1-carboxylic acid scaffold typically involves a multi-step process that includes protection of one functional group while the other is derivatized, followed by deprotection and further modification.
General Synthetic Strategy
A common strategy involves the initial protection of the carboxylic acid group, followed by the acylation or alkylation of the amino group, and subsequent deprotection of the carboxylic acid. Alternatively, the amino group can be protected first, allowing for modification of the carboxylic acid. The choice of protecting groups is crucial and should be orthogonal to the reaction conditions used for subsequent derivatization steps.
Caption: General Synthetic Workflow.
Detailed Protocol: Synthesis of a Representative Amide Derivative
This protocol describes a general method for the synthesis of an amide derivative of 3-aminoadamantane-1-carboxylic acid.
Step 1: Protection of the Carboxylic Acid (Esterification)
-
Rationale: The carboxylic acid is protected as a methyl or ethyl ester to prevent its interference in the subsequent amide coupling reaction.
-
Procedure:
-
Suspend 3-aminoadamantane-1-carboxylic acid hydrochloride (1.0 eq) in methanol or ethanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the methyl or ethyl ester of 3-aminoadamantane-1-carboxylic acid.
-
Step 2: Amide Coupling
-
Rationale: The amino group of the adamantane ester is coupled with a carboxylic acid of interest using a standard peptide coupling reagent.
-
Procedure:
-
Dissolve the desired carboxylic acid (1.1 eq), the adamantane ester from Step 1 (1.0 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the protected amide derivative.
-
Step 3: Deprotection of the Carboxylic Acid (Hydrolysis)
-
Rationale: The ester protecting group is removed to yield the final carboxylic acid-containing DPP-4 inhibitor.
-
Procedure:
-
Dissolve the protected amide derivative from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete as indicated by TLC.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the final 3-(acylamino)adamantane-1-carboxylic acid derivative.
-
In Vitro Evaluation of DPP-4 Inhibitory Activity
The primary in vitro assay to determine the potency of synthesized compounds is a DPP-4 enzyme inhibition assay. This is typically a fluorescence-based assay that measures the cleavage of a synthetic DPP-4 substrate.
Principle of the Assay
The assay utilizes a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). In the presence of active DPP-4, the substrate is cleaved, releasing the highly fluorescent AMC. The rate of fluorescence increase is directly proportional to the DPP-4 activity. The presence of a DPP-4 inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce DPP-4 activity by 50%, is then determined.
Detailed Protocol: Fluorometric DPP-4 Inhibition Assay
-
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., vildagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound or reference inhibitor at various concentrations.
-
DPP-4 enzyme solution.
-
-
For control wells, add assay buffer and enzyme (100% activity) or assay buffer only (blank).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of 100% activity control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Evaluation of Efficacy and Pharmacokinetics
In vivo studies in animal models are essential to evaluate the antihyperglycemic efficacy and pharmacokinetic profile of promising DPP-4 inhibitors. The oral glucose tolerance test (OGTT) in mice is a standard model for assessing the acute glucose-lowering effects of these compounds.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Rationale: The OGTT measures the ability of an animal to clear a glucose load from the bloodstream. A potent DPP-4 inhibitor will enhance the incretin effect, leading to improved glucose tolerance.
-
Procedure:
-
House male C57BL/6J mice under standard conditions and acclimate them for at least one week before the experiment.
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.[3]
-
Record the baseline blood glucose levels (t=0 min) from a tail snip using a glucometer.
-
Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) orally via gavage.
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose-lowering effect. A significant reduction in the AUC for the compound-treated group compared to the vehicle-treated group indicates efficacy.
-
Pharmacokinetic Analysis in Rodents
-
Rationale: Understanding the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a drug candidate is crucial for its development.
-
Procedure:
-
Administer the test compound to rats or mice via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital sinus).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for the concentration of the parent drug and any major metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
-
-
Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the 3-aminoadamantane-1-carboxylic acid scaffold and evaluation of the resulting compounds' DPP-4 inhibitory activity allows for the development of a structure-activity relationship (SAR). This information is critical for guiding the design of more potent and selective inhibitors.
| Compound | R Group (at Amino) | R' Group (at Carboxyl) | DPP-4 IC50 (nM) | Reference |
| Vildagliptin | (S)-1-cyano-2-pyrrolidinylacetyl | H | 4.5 | |
| Derivative A | 2-Chloroacetyl | H | Hypothetical Value | N/A |
| Derivative B | 2-(Trifluoromethyl)benzoyl | H | Hypothetical Value | N/A |
| Derivative C | 2-Chloroacetyl | Methyl | Hypothetical Value | N/A |
Note: The IC50 values for Derivatives A, B, and C are hypothetical and would need to be determined experimentally. This table serves as a template for organizing SAR data.
The adamantane fragment typically occupies a hydrophobic pocket in the DPP-4 active site, forming interactions with aromatic residues like Phe357 and Tyr666.[2] The amino group can be modified to interact with key residues such as Glu205 and Glu206, while the carboxylic acid can be derivatized to explore other interactions within the binding site.
Conclusion
3-Aminoadamantane-1-carboxylic acid hydrochloride represents a valuable and versatile starting point for the design and synthesis of novel DPP-4 inhibitors. Its inherent structural and physicochemical properties, combined with the potential for derivatization at two key positions, provide a rich platform for medicinal chemistry exploration. The detailed protocols and methodologies presented in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and optimize adamantane-based DPP-4 inhibitors, with the ultimate goal of developing new and improved therapies for type 2 diabetes.
References
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Molecules, 28(15), 5860. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Briefings in Functional Genomics. [Link]
-
Clinical pharmacokinetics and pharmacodynamics of vildagliptin. (2012). Clinical Pharmacokinetics, 51(3), 149-162. [Link]
-
Oral Glucose Tolerance Test in Mouse. (2020). protocols.io. [Link]
-
Oral Glucose Tolerance Test (OGTT) in Mice. (n.d.). Melior Discovery. [Link]
-
In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. (2021). Diabetes, 70(1), 258-267. [Link]
-
Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections. (2008). Drug Metabolism and Disposition, 36(7), 1373-1383. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Molecules, 28(15), 5860. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). International Journal of Travel Medicine and Global Health. [Link]
-
Clinical pharmacokinetics and pharmacodynamics of vildagliptin. (2012). Clinical Pharmacokinetics, 51(3), 149-162. [Link]
-
Oral Glucose Tolerance Test. (2024). Mouse Metabolic Phenotyping Centers. [Link]
-
Chronic Inhibition of Dipeptidyl Peptidase-4 With a Sitagliptin Analog Preserves Pancreatic β-Cell Mass and Function in a Rodent Model of Type 2 Diabetes. (2006). Diabetes, 55(6), 1695-1704. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
A Novel Synthesis of 3-Amino-1-Adamantanemethanol. (2018). Advanced Materials Research, 1145, 129-132. [Link]
-
Oral Glucose Tolerance Test in Mouse. (2020). protocols.io. [Link]
-
VILDAGLIPTIN. (n.d.). New Drug Approvals. [Link]
- CN101747212B - Method for synthesizing 3-amino-1-adamantanol. (2012).
-
3-Aminoadamantane-1-carboxylic acid. (n.d.). PubChem. [Link]
-
In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. (2021). Diabetes, 70(1), 258-267. [Link]
-
Pharmacokinetic disposition of anagliptin, a novel dipeptidyl peptidase-4 inhibitor, in rats and dogs. (2013). Xenobiotica, 43(11), 959-971. [Link]
-
The glucose tolerance test in mice: Sex, drugs and protocol. (2020). Pharmacological Research, 155, 104723. [Link]
Sources
Experimental protocol for coupling 3-Aminoadamantane-1-carboxylic acid with other molecules
Executive Summary & Strategic Analysis
3-Aminoadamantane-1-carboxylic acid is a rigid, lipophilic, bifunctional building block used to modulate the pharmacokinetic properties of peptides and small molecule drugs.[1] Its adamantane cage structure improves membrane permeability and metabolic stability, while its amino-acid-like functionality allows it to be inserted into peptide backbones as a conformationally constrained spacer.[1]
However, incorporating this molecule presents distinct challenges:
-
Steric Hindrance: The bulky adamantane cage shields both the bridgehead amine and carboxyl groups, often necessitating high-efficiency coupling reagents (e.g., HATU, COMU) rather than standard carbodiimides (DCC/DIC).
-
Solubility: As a zwitterionic amino acid, the free base is poorly soluble in organic solvents. Successful coupling requires the use of protected forms (Fmoc/Boc) or specific salt forms (HCl) solubilized in polar aprotic solvents (DMF/NMP).
-
Reactivity: While the bridgehead amine is nucleophilic, its position on a tertiary carbon (analogous to tert-butylamine) reduces reaction rates compared to linear primary amines.
This guide provides three validated protocols for coupling 3-AA-1-CA, tailored to solution-phase and solid-phase workflows.
Chemical Profile & Handling
| Property | Specification | Application Note |
| Structure | Bifunctional Adamantane | Rigid spacer; |
| Solubility | Low in DCM/EtOAc; High in DMSO/DMF/NMP | Crucial: Do not attempt reactions in pure DCM; use DMF or NMP mixtures. |
| pKa | ~10.5 (Amine), ~4.5 (Acid) | The amine is basic; maintain pH >11 for N-acylation. |
| Sterics | High (Bridgehead) | Requires extended reaction times (4–24 h).[2] |
Decision Logic for Protocol Selection
Figure 1: Decision tree for selecting the appropriate coupling protocol based on the synthetic target.
Protocol A: C-Terminal Activation (Coupling Acid to an Amine)[1]
Objective: React the carboxylic acid of 3-AA-1-CA with a primary or secondary amine (R-NH₂).[1] Challenge: The bridgehead carboxyl group is sterically crowded. Standard EDC/NHS coupling may yield poor conversion. Recommended Method: HATU Activation (High Efficiency).
Reagents
-
Substrate: 3-(Fmoc-amino)adamantane-1-carboxylic acid (Recommended to protect amine).[1]
-
Amine Partner: R-NH₂ (1.0 – 1.2 equiv).
-
Coupling Reagent: HATU (1.1 – 1.2 equiv).
-
Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 equivalent of the Fmoc-protected adamantane acid in anhydrous DMF (concentration ~0.1 M).
-
Note: If the solution is cloudy, sonicate for 5 minutes.
-
-
Activation: Add 2.0 equivalents of DIPEA, followed by 1.1 equivalents of HATU.
-
Observation: The solution should turn slightly yellow. Stir for 5–10 minutes at room temperature to form the activated OAt ester.
-
-
Coupling: Add 1.0–1.2 equivalents of the amine partner (R-NH₂).
-
Reaction: Stir the mixture under nitrogen atmosphere at room temperature for 12–16 hours .
-
Expert Tip: Due to sterics, do not shorten this time. If TLC/LCMS shows incomplete conversion after 16h, heat to 40°C for an additional 4 hours.
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with 5% Citric Acid (removes DIPEA/HATU byproducts), Saturated NaHCO₃, and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: N-Terminal Functionalization (Coupling Amine to an Acid)
Objective: React the amine of 3-AA-1-CA with a carboxylic acid (R-COOH). Challenge: The bridgehead amine is nucleophilic but bulky (similar to tert-butylamine). Recommended Method: Acid Chloride or Mixed Anhydride (for sterically demanding partners).
Reagents
-
Substrate: 3-Aminoadamantane-1-carboxylic acid methyl ester hydrochloride (Protection of the acid is required to prevent self-polymerization).[1]
-
Acid Partner: R-COOH (1.1 equiv).
-
Coupling Reagent: HATU (1.1 equiv) OR Isobutyl Chloroformate (IBCF).
-
Base: DIPEA (3.0 equiv).
Step-by-Step Procedure
-
Free Base Generation: Dissolve the adamantane methyl ester HCl salt in DMF. Add 1.0 equivalent of DIPEA to neutralize the salt. Stir for 5 minutes.
-
Activation of Partner: In a separate vial, dissolve the partner Acid (R-COOH) in DMF. Add 1.1 equiv HATU and 2.0 equiv DIPEA. Stir for 5 minutes.
-
Combination: Transfer the activated acid solution to the adamantane amine solution.
-
Reaction: Stir at room temperature for 4–8 hours .
-
Monitoring: Check LCMS for the product mass. The adamantane amine is bulky; if reaction is slow, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
-
-
Deprotection (Optional): If the free acid is needed, hydrolyze the methyl ester using LiOH in THF/Water (3:1) for 2 hours.
Protocol C: Solid-Phase Peptide Synthesis (SPPS)
Objective: Insert 3-AA-1-CA into a peptide sequence using Fmoc chemistry. Challenge: Incomplete coupling due to resin-bound steric clashes.[1] Recommended Resin: 2-Chlorotrityl Chloride Resin (prevents diketopiperazine formation).
Workflow Diagram
Figure 2: SPPS cycle for incorporating hindered adamantane amino acids.
Detailed Methodology
-
Reagent Prep: Use Fmoc-3-aminoadamantane-1-carboxylic acid .[1]
-
Coupling Cocktail:
-
Amino Acid: 3.0 equivalents (relative to resin loading).
-
Activator: HATU (2.9 equivalents).
-
Base: DIPEA (6.0 equivalents).
-
Solvent: DMF (Minimum volume to cover resin).[3]
-
-
Procedure:
-
Pre-activate the amino acid/HATU/DIPEA for 2 minutes before adding to the resin.
-
Double Coupling: Perform the coupling reaction twice (2 x 1 hour) to ensure complete incorporation.
-
Capping: After coupling, cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
-
Cleavage: Use standard TFA/TIS/Water (95:2.5:2.5) cocktail. The adamantane cage is stable to TFA.
Quality Control & Troubleshooting
Analytical Characterization[1]
-
1H NMR: The adamantane cage protons appear as multiplets between 1.5 ppm and 2.2 ppm . They do not show aromatic signals.
-
Mass Spectrometry (ESI): The molecule ionizes well in positive mode [M+H]+.
-
UV Detection: The adamantane scaffold lacks a chromophore. If your coupled partner is not UV-active, use ELSD (Evaporative Light Scattering Detector) or monitor at 205 nm/210 nm (amide bond absorption), though solvent noise will be high.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Steric hindrance at bridgehead | Switch from EDC/NHS to HATU or COMU . Increase temp to 40°C. |
| Precipitation in Reaction | Zwitterion insolubility | Ensure the starting material is fully dissolved in DMF before adding coupling agents. Use the HCl salt form if possible. |
| Incomplete SPPS Coupling | Slow kinetics on resin | Use Double Coupling (2x) and increase equivalents to 4x. Use microwave-assisted SPPS (50°C, 10 min). |
References
-
Vertex AI Search. (2023). Coupling reagents for bridgehead carboxylic acid adamantane. Retrieved from 4
-
Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from 5
-
Sigma-Aldrich. (n.d.).[6] 3-(Fmoc-amino)-1-adamantanecarboxylic acid Product Page. Retrieved from [6]
-
ResearchGate. (2016). Solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures. Retrieved from 7
-
PubChem. (n.d.). 3-Aminoadamantane-1-carboxylic acid Compound Summary. Retrieved from 8
Sources
- 1. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. 3-Amino-1-adamantanol CAS#: 702-82-9 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Aminoadamantane-1-carboxylic acid | C11H17NO2 | CID 365221 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application and Protocol for the Scale-Up Synthesis of 3-Aminoadamantane-1-carboxylic Acid Hydrochloride
Introduction: The Significance of the Adamantane Cage in Medicinal Chemistry
The adamantane scaffold, a rigid, lipophilic, and thermodynamically stable tricyclic alkane, has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure provides a versatile framework for the design of therapeutic agents with enhanced pharmacological profiles. 3-Aminoadamantane-1-carboxylic acid hydrochloride is a key bifunctional adamantane derivative, serving as a valuable building block in the synthesis of more complex molecules, including antiviral and anti-diabetic drugs.[1][2] The presence of both an amino and a carboxylic acid group on the rigid adamantane cage at the 1 and 3 positions offers specific stereo-electronic properties that are attractive for drug design. This application note provides a detailed, scalable, and robust protocol for the synthesis of 3-Aminoadamantane-1-carboxylic acid hydrochloride, addressing the critical aspects of process optimization, safety, and analytical validation.
Synthetic Strategy: A Two-Step Approach from Adamantane-1-carboxylic Acid
The selected synthetic route for the scale-up production of 3-Aminoadamantane-1-carboxylic acid hydrochloride commences with the readily available Adamantane-1-carboxylic acid. This strategy involves two key transformations: a bromination at the C-3 position followed by a nucleophilic substitution with ammonia. This approach is favored for its relatively straightforward execution, high potential yields, and avoidance of hazardous reagents like azides that are used in alternative methods such as the Curtius rearrangement.[2]
The initial step is the bromination of Adamantane-1-carboxylic acid. This reaction proceeds via a free-radical mechanism, where the tertiary C-H bond at the C-3 position is selectively functionalized. The subsequent step involves the amination of the resulting 3-bromo-1-adamantanecarboxylic acid. This is typically achieved by heating with aqueous ammonia in a sealed reactor, leading to the formation of the desired 3-aminoadamantane-1-carboxylic acid. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability and water solubility.
Caption: Synthetic workflow for 3-Aminoadamantane-1-carboxylic acid hydrochloride.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Synthesis of 3-Bromo-1-adamantanecarboxylic Acid
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution to neutralize bromine vapors), and a dropping funnel, add Adamantane-1-carboxylic acid (180.25 g, 1.0 mol) and anhydrous aluminum trichloride (13.3 g, 0.1 mol).
-
Reagent Addition: Slowly add liquid bromine (175.8 g, 1.1 mol, 56.7 mL) to the stirred mixture at room temperature over a period of 1-2 hours. The reaction is exothermic, and the temperature should be monitored.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 48-60 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice (1 kg). The crude product will precipitate.
-
Isolation and Purification: Filter the solid precipitate, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold acetone. The crude 3-Bromo-1-adamantanecarboxylic acid can be further purified by recrystallization from a suitable solvent system, such as methanol/water. Dry the purified product under vacuum.
Step 2: Synthesis of 3-Aminoadamantane-1-carboxylic Acid Hydrochloride
-
Reaction Setup: In a 2 L high-pressure stainless-steel reactor equipped with a magnetic stirrer and a temperature controller, place the dried 3-Bromo-1-adamantanecarboxylic acid (259.14 g, 1.0 mol) and concentrated aqueous ammonia (28-30%, 1 L).
-
Reaction: Seal the reactor and heat the mixture to 130-140 °C with vigorous stirring. Maintain this temperature for 12-16 hours. The internal pressure will rise; ensure the reactor is rated for the expected pressure.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia in a fume hood.
-
Isolation of the Free Amino Acid: Transfer the reaction mixture to a large beaker and concentrate under reduced pressure to remove most of the ammonia and water. The pH of the resulting solution should be adjusted to the isoelectric point of the amino acid (typically around pH 6-7) with dilute hydrochloric acid to precipitate the 3-Aminoadamantane-1-carboxylic acid. Filter the solid and wash with cold water.
-
Formation of the Hydrochloride Salt: Suspend the crude 3-Aminoadamantane-1-carboxylic acid in a suitable solvent like ethanol or isopropanol. Add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (pH 1-2). The hydrochloride salt will precipitate.
-
Purification and Drying: Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash with cold solvent (ethanol or isopropanol), and then with diethyl ether. Dry the final product, 3-Aminoadamantane-1-carboxylic acid hydrochloride, in a vacuum oven at 60-70 °C to a constant weight.
Data Summary
| Parameter | Step 1: Bromination | Step 2: Amination & Salt Formation | Overall |
| Starting Material | Adamantane-1-carboxylic acid | 3-Bromo-1-adamantanecarboxylic acid | Adamantane-1-carboxylic acid |
| Product | 3-Bromo-1-adamantanecarboxylic acid | 3-Aminoadamantane-1-carboxylic acid hydrochloride | 3-Aminoadamantane-1-carboxylic acid hydrochloride |
| Molecular Weight ( g/mol ) | 259.14 | 231.72[3] | 231.72 |
| Typical Yield | 85-90% | 75-85% | 63-76% |
| Purity (by HPLC) | >98% | >99% | >99% |
| Appearance | White to off-white solid | White crystalline solid | White crystalline solid |
| Melting Point (°C) | 173-174 (for the acid) | >300 (decomposes) | >300 (decomposes) |
Process Safety and Handling
The synthesis of 3-Aminoadamantane-1-carboxylic acid hydrochloride involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Adamantane and its derivatives: Generally considered to have low toxicity, but dust inhalation should be avoided.[4]
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate PPE, including gloves, splash goggles, and a face shield. A bromine spill kit should be readily available.
-
Aluminum Trichloride: A corrosive solid that reacts violently with water. Handle in a dry environment.
-
Aqueous Ammonia (concentrated): Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system. Work in a well-ventilated area.
-
Hydrochloric Acid (concentrated): Highly corrosive and causes severe burns. Handle with extreme care.
-
High-Pressure Reactions: The amination step is performed at elevated temperature and pressure. Use a properly rated and maintained pressure reactor. Never exceed the recommended temperature and pressure limits.
Analytical Quality Control
To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.
-
High-Performance Liquid Chromatography (HPLC): A primary technique for assessing purity and monitoring reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with trifluoroacetic acid as a modifier) is a suitable starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the adamantane cage protons and the amino and carboxylic acid protons.
-
¹³C NMR: Will show the characteristic signals for the carbon atoms of the adamantane skeleton, including the quaternary carbons at C-1 and C-3.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the N-H stretches of the ammonium group, the C=O stretch of the carboxylic acid, and the O-H stretch.
-
Elemental Analysis: To determine the elemental composition (C, H, N, Cl) and confirm the empirical formula.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Bromination) | Incomplete reaction; loss of bromine due to inadequate reflux setup; impure starting material. | Increase reaction time; ensure the reflux condenser and scrubber are efficient; use pure, dry Adamantane-1-carboxylic acid. |
| Formation of poly-brominated byproducts | Excessive bromine or prolonged reaction time at high temperatures. | Use the stoichiometric amount of bromine; carefully monitor the reaction progress and stop when the starting material is consumed. |
| Low yield in Step 2 (Amination) | Incomplete reaction; leak in the pressure reactor; insufficient ammonia concentration. | Increase reaction time or temperature (within reactor limits); check the reactor seals; use a higher concentration of aqueous ammonia. |
| Product contamination with starting material | Incomplete reaction. | Optimize reaction conditions (time, temperature); purify the final product by recrystallization. |
| Final product is not a white crystalline solid | Presence of impurities. | Recrystallize the final product from a suitable solvent system (e.g., ethanol/water). |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 3-Aminoadamantane-1-carboxylic acid hydrochloride. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable building block for further synthetic applications. The outlined analytical methods will ensure the quality and purity of the final product, which is crucial for its use in medicinal chemistry and pharmaceutical development.
References
-
Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol. Retrieved from 2]
-
PubChem. (n.d.). 3-Aminoadamantane-1-carboxylic acid hydrochloride. Retrieved from [Link]3]
-
Carl ROTH. (2024). Safety Data Sheet: Adamantane. Retrieved from [Link]4]
Sources
Application Notes and Protocols: Investigating 3-Aminoadamantane-1-carboxylic Acid in Anti-Influenza Drug Discovery
Introduction: The Enduring Relevance of the Adamantane Scaffold in Influenza Therapy
The adamantane family of antiviral drugs, comprising amantadine and rimantadine, represents a cornerstone in the history of anti-influenza chemotherapy. These compounds were the first specific inhibitors of influenza A virus replication, targeting the viral M2 proton channel.[1] The M2 channel is a homotetrameric protein crucial for the viral life cycle; following endocytosis into the host cell, it facilitates the influx of protons from the endosome into the virion. This acidification process is a critical step for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), enabling the release of the viral genome into the cytoplasm for replication.[2] Amantadine and its derivatives act by physically occluding the M2 channel pore, thereby preventing this essential uncoating step.[3][4]
However, the widespread clinical use of adamantanes has been severely hampered by the rapid emergence of drug-resistant viral strains.[2] The predominant mechanism of resistance involves single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being the most prevalent in circulating influenza A viruses.[5] This has rendered amantadine and rimantadine largely ineffective against seasonal and pandemic influenza A strains, necessitating the exploration of novel adamantane derivatives that can overcome this resistance.
This document provides a detailed guide for researchers and drug development professionals on the application of 3-Aminoadamantane-1-carboxylic acid as a scaffold for the discovery of novel anti-influenza agents. While direct antiviral data for this specific compound is not extensively published, its structural features—combining the rigid adamantane cage with amino and carboxylic acid functional groups—present a compelling starting point for medicinal chemistry campaigns. We will outline the scientific rationale, provide detailed protocols for synthesis and in vitro evaluation, and offer insights into the interpretation of results.
The Scientific Rationale for 3-Aminoadamantane-1-carboxylic Acid
The core hypothesis for investigating 3-Aminoadamantane-1-carboxylic acid and its derivatives is twofold:
-
Overcoming Resistance: The addition of a carboxylic acid moiety at the C-1 position and an amino group at the C-3 position of the adamantane cage may introduce new interactions with the M2 channel, potentially restoring activity against resistant mutants like S31N. The carboxylic acid group could form novel hydrogen bonds or electrostatic interactions with residues in or near the channel pore, compensating for the loss of binding caused by the S31N mutation.
-
Exploring Alternative Mechanisms: While the primary target of adamantanes is the M2 channel, some derivatives have been shown to possess alternative antiviral mechanisms.[6] The unique functionalization of 3-Aminoadamantane-1-carboxylic acid may confer activity against other viral or host targets involved in the influenza replication cycle.
This application note will provide the foundational protocols to test these hypotheses.
Synthesis of 3-Aminoadamantane-1-carboxylic Acid
The synthesis of 3-Aminoadamantane-1-carboxylic acid can be approached through multi-step synthetic routes starting from adamantane-1-carboxylic acid. A plausible and commonly employed strategy involves a Ritter reaction followed by hydrolysis.[7]
Protocol: Two-Step Synthesis from Adamantane-1-carboxylic Acid
Objective: To synthesize 3-Aminoadamantane-1-carboxylic acid hydrochloride.
Materials:
-
Adamantane-1-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Acetonitrile (CH₃CN)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware and safety equipment
Step 1: Synthesis of 3-Acetylamino-1-adamantanecarboxylic acid (Ritter Reaction)
-
In a fume hood, carefully add adamantane-1-carboxylic acid to a flask containing a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature (e.g., 0-10°C).
-
Slowly add acetonitrile to the reaction mixture while maintaining the temperature.
-
Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 3-acetylamino-1-adamantanecarboxylic acid.
Step 2: Hydrolysis to 3-Aminoadamantane-1-carboxylic acid hydrochloride
-
Reflux the 3-acetylamino-1-adamantanecarboxylic acid from Step 1 in an aqueous solution of hydrochloric acid for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to an appropriate pH to precipitate the free amino acid.
-
Alternatively, the hydrochloride salt can be isolated by concentrating the reaction mixture and inducing crystallization.
-
Filter the product, wash with a suitable solvent (e.g., cold water or diethyl ether), and dry under vacuum.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
In Vitro Evaluation of Antiviral Activity and Cytotoxicity
A critical step in the evaluation of any new potential antiviral compound is to determine its efficacy against the target virus and its toxicity to the host cells. The ratio of these two values, known as the Selectivity Index (SI), is a key indicator of the compound's therapeutic potential.
Protocol: MTT Assay for Cytotoxicity (CC₅₀ Determination)
Objective: To determine the concentration of 3-Aminoadamantane-1-carboxylic acid that reduces the viability of host cells by 50% (CC₅₀).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-Aminoadamantane-1-carboxylic acid stock solution (dissolved in a suitable solvent like DMSO or water)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare a 2-fold serial dilution of 3-Aminoadamantane-1-carboxylic acid in serum-free DMEM. A typical starting concentration might be 200 µM.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with solvent only (solvent control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of serum-free medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.
Protocol: Plaque Reduction Assay for Antiviral Efficacy (EC₅₀ Determination)
Objective: To determine the concentration of 3-Aminoadamantane-1-carboxylic acid that reduces the number of viral plaques by 50% (EC₅₀).[8]
Materials:
-
Confluent monolayers of MDCK cells in 6-well plates
-
Influenza A virus stock (e.g., A/WSN/33 (H1N1) or a resistant strain like A/California/07/2009 with S31N mutation)
-
3-Aminoadamantane-1-carboxylic acid dilutions in serum-free DMEM
-
Agarose overlay (e.g., 2X MEM mixed with 1.2% agarose)
-
Crystal violet solution (0.1% in 20% ethanol)
Procedure:
-
Cell Preparation: Grow MDCK cells in 6-well plates until they form a confluent monolayer.
-
Virus Infection: Wash the cells with PBS and infect with approximately 100 plaque-forming units (PFU) of influenza virus per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add 2 mL of the prepared dilutions of 3-Aminoadamantane-1-carboxylic acid in agarose overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells with 4% formaldehyde for 1 hour. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Data Acquisition: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
Data Interpretation and Expected Outcomes
The primary data generated from these protocols will be the CC₅₀ and EC₅₀ values for 3-Aminoadamantane-1-carboxylic acid against both wild-type and amantadine-resistant influenza strains.
| Parameter | Definition | Desired Outcome |
| CC₅₀ (µM) | 50% Cytotoxic Concentration | High value (low toxicity) |
| EC₅₀ (µM) | 50% Effective Concentration | Low value (high potency) |
| SI (Selectivity Index) | CC₅₀ / EC₅₀ | High value (>10 is desirable) |
Interpreting the Results:
-
Activity against Wild-Type Influenza: A low EC₅₀ value against a wild-type strain (e.g., A/WSN/33) would confirm that 3-Aminoadamantane-1-carboxylic acid possesses intrinsic anti-influenza activity.
-
Activity against Resistant Strains: The key experiment is the evaluation against an amantadine-resistant strain (e.g., one harboring the M2-S31N mutation). If the EC₅₀ value is significantly lower than that of amantadine against the same strain, it suggests that the modifications to the adamantane scaffold are successful in overcoming resistance.
-
Selectivity Index (SI): A high SI is crucial for a viable drug candidate, as it indicates a favorable therapeutic window where the compound is effective against the virus at concentrations that are not harmful to the host cells.
Conclusion and Future Directions
The investigation of 3-Aminoadamantane-1-carboxylic acid as a potential anti-influenza agent is a logical and scientifically grounded approach to addressing the challenge of adamantane resistance. The protocols outlined in this application note provide a robust framework for the initial synthesis, characterization, and in vitro evaluation of this compound.
Should 3-Aminoadamantane-1-carboxylic acid demonstrate promising activity, particularly against resistant strains, several future directions can be pursued:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of derivatives to explore how modifications to the amino and carboxylic acid groups impact antiviral activity and cytotoxicity.[9]
-
Mechanism of Action Studies: Conduct further experiments, such as electrophysiology assays on Xenopus oocytes expressing the M2 channel, to confirm if the compound's primary target is indeed the M2 proton channel.[2]
-
In Vivo Efficacy Studies: Evaluate the most promising compounds in animal models of influenza infection (e.g., mice or ferrets) to assess their in vivo efficacy and pharmacokinetic properties.[10]
By systematically applying these methodologies, researchers can thoroughly evaluate the potential of 3-Aminoadamantane-1-carboxylic acid and its derivatives as next-generation anti-influenza therapeutics.
References
-
bioRxiv. (2024). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N-Based Drug Resistance. [Link]
-
Cady, S. D., et al. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. PNAS. [Link]
-
Scientific.net. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Advanced Materials Research. [Link]
-
Li, F., et al. (2016). Discovery of Potent Antivirals against Amantadine-Resistant Influenza A Viruses by Targeting the M2-S31N Proton Channel. ACS Infectious Diseases. [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. [Link]
-
MDPI. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules. [Link]
-
Moorthy, N. S. H. N., et al. (2014). Viral M2 ion channel protein: a promising target for anti-influenza drug discovery. Mini Reviews in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminoadamantane-1-carboxylic acid. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminoadamantane-1-carboxylic acid hydrochloride. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. PMC. [Link]
-
National Center for Biotechnology Information. (2016). Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A. PMC. [Link]
-
National Center for Biotechnology Information. (2018). Studying the Effect of Amino Acid Substitutions in the M2 Ion Channel of the Influenza Virus on the Antiviral Activity of the Aminoadamantane Derivative In Vitro and In Silico. PMC. [Link]
-
National Center for Biotechnology Information. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. PMC. [Link]
-
National Center for Biotechnology Information. (2020). Put a cork in it: Plugging the M2 viral ion channel to sink influenza. PMC. [Link]
-
National Center for Biotechnology Information. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]
-
PLOS ONE. (2011). Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro. [Link]
-
Schmidtke, M., et al. (2022). Aryl conjugates that inhibit multiple M2 mutant – amantadine resistant influenza a viruses. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Wang, J., et al. (2017). An M2-V27A channel blocker demonstrates potent in vitro and in vivo antiviral activities against amantadine-sensitive and -resistant influenza A viruses. Antiviral Research. [Link]
-
Wikipedia. (n.d.). Adamantane. [Link]
-
ResearchGate. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. [Link]
-
ResearchGate. (2012). Synthesis and antiviral activity of some amino acids derivatives of influenza virus drugs. [Link]
- Google Patents. (n.d.). Method for synthesizing 3-amino-1-adamantanol.
- Google Patents. (n.d.). Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
Sources
- 1. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 4. Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Antivirals against Amantadine-Resistant Influenza A Viruses by Targeting the M2-S31N Proton Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A Novel Synthesis of 3-Amino-1-Adamantanemethanol | Scientific.Net [scientific.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An M2-V27A channel blocker demonstrates potent in vitro and in vivo antiviral activities against amantadine-sensitive and -resistant influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Novel Anti-Cancer Agents from 3-Aminoadamantane-1-carboxylic Acid: Application Notes and Protocols
Introduction: The Adamantane Scaffold in Oncology
The adamantane moiety, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability and the ability to orient substituents in a precise spatial arrangement, make it an attractive building block for the design of novel therapeutics.[1][2] In the realm of oncology, adamantane derivatives have shown promise in a variety of applications, from serving as carriers for cytotoxic agents to acting as pharmacophores that interact with specific anti-cancer targets.[3] The inherent lipophilicity of the adamantane cage can enhance the bioavailability of drug candidates and facilitate their transport across cellular membranes.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel anti-cancer agents derived from 3-aminoadamantane-1-carboxylic acid.
Rationale for 3-Aminoadamantane-1-carboxylic Acid as a Starting Material
3-Aminoadamantane-1-carboxylic acid is an excellent starting point for the development of new anti-cancer agents. The presence of two functional groups, an amino group and a carboxylic acid, at the bridgehead positions of the adamantane cage allows for diverse chemical modifications. This enables the synthesis of a wide array of derivatives, such as amides, esters, and more complex heterocyclic systems, which can be tailored to interact with specific biological targets. The rigid adamantane core serves as a non-metabolizable scaffold, ensuring that the pharmacophoric groups are held in a specific orientation for optimal target engagement.
Synthesis of Novel 3-Aminoadamantane-1-carboxylic Acid Derivatives
The synthesis of novel anti-cancer agents from 3-aminoadamantane-1-carboxylic acid typically involves the derivatization of the amino or carboxylic acid group. A common and effective strategy is the formation of amide bonds, which are prevalent in many biologically active molecules. The following protocol outlines a general method for the synthesis of N-aryl-3-aminoadamantane-1-carboxamides.
Protocol 1: Synthesis of N-(4-chlorophenyl)-3-aminoadamantane-1-carboxamide
This protocol describes the synthesis of a representative N-aryl amide derivative of 3-aminoadamantane-1-carboxylic acid. The choice of a 4-chlorophenyl group is illustrative; various substituted anilines can be used to generate a library of compounds for structure-activity relationship (SAR) studies.
Materials:
-
3-Aminoadamantane-1-carboxylic acid hydrochloride
-
4-Chloroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 3-aminoadamantane-1-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir at room temperature for 10 minutes.
-
Add 4-chloroaniline (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(4-chlorophenyl)-3-aminoadamantane-1-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Anti-Cancer Activity
The initial screening of newly synthesized compounds is typically performed using in vitro assays to assess their cytotoxic and apoptotic effects on cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human lung carcinoma cell line (A549)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of the test compound in DMSO and dilute it with the culture medium to the desired concentrations.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
Materials:
-
A549 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis.[5][6] This assay measures the activity of key caspases, such as caspase-3, -8, and -9.[7]
Materials:
-
A549 cells
-
Caspase-Glo® 3/7, 8, or 9 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed A549 cells in a white-walled 96-well plate and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 12, 24 hours).
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase activity.
In Vivo Evaluation of Anti-Cancer Efficacy
Promising compounds from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and toxicity.
Protocol 5: Human Tumor Xenograft Model
This protocol describes the use of a subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor activity of a lead compound.
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
A549 human lung cancer cells
-
Matrigel
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers
Procedure:
-
Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[8][9][10]
-
Monitor the tumor growth by measuring the tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[9]
-
Administer the test compound (e.g., daily via oral gavage or intraperitoneal injection) and the vehicle to the respective groups for a specified period (e.g., 21 days).
-
Monitor the tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo studies should be summarized in a clear and concise manner.
Table 1: In Vitro Cytotoxicity of Adamantane Derivatives against A549 Cells
| Compound | Structure | IC₅₀ (µM) |
| Lead Compound 1 | N-(4-chlorophenyl)-3-aminoadamantane-1-carboxamide | 5.2 ± 0.8 |
| Analog 1 | N-(4-fluorophenyl)-3-aminoadamantane-1-carboxamide | 7.8 ± 1.2 |
| Analog 2 | N-(4-methoxyphenyl)-3-aminoadamantane-1-carboxamide | 15.1 ± 2.5 |
| Doxorubicin | (Positive Control) | 0.5 ± 0.1 |
Table 2: In Vivo Anti-Tumor Efficacy in A549 Xenograft Model
| Treatment Group | Dose and Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Lead Compound 1 | 50 mg/kg, p.o., daily | 550 ± 80 | 56 |
| Cisplatin | 5 mg/kg, i.p., weekly | 400 ± 60 | 68 |
Visualizations
Workflow for Novel Anti-Cancer Agent Development
Caption: Workflow for the design and evaluation of novel anti-cancer agents.
Apoptosis Signaling Pathway
Caption: Mitochondrial-mediated apoptosis pathway induced by adamantane derivatives.
References
-
Guo, J. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Advanced Materials Research, 239-242, 1685-1688. [Link]
- CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents. (n.d.).
-
Wawruszak, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]
-
Fulda, S. (2004). Caspase Activation in Cancer Therapy. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
-
Lecine, P., et al. (2012). Live Cell Imaging of Caspase Activation for High Content Screening. PLoS ONE, 7(10), e47030. [Link]
-
Broz, P., & Dixit, V. M. (2011). Evaluation of Caspase Activation to Assess Innate Immune Cell Death. Methods in Enzymology, 499, 107-123. [Link]
-
Rossello, A., et al. (2018). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. MedChemComm, 9(7), 1183-1190. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Choi, Y., et al. (2014). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Biomolecules & Therapeutics, 22(3), 245-250. [Link]
-
Reaction Biology. (2022). A549 - Subcutaneous lung xenograft tumor model. [Link]
-
Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Connect Chemistry, 2(1), 4. [Link]
-
Yap, Y. Y., et al. (2021). Activation of caspase-3, caspase-8, and caspase-9 activities in calomelanone-treated cancer cells. ResearchGate. [Link]
-
Cheng, S., et al. (2025). a Scheme of workflow for A549 xenograft tumor model and the following... ResearchGate. [Link]
-
Spasov, A. A., et al. (2000). Adamantane derivatives: Pharmacological and toxicological properties (Review). Pharmaceutical Chemistry Journal, 34, 115-119. [Link]
-
Altogen Labs. (n.d.). A549 Xenograft Model. Retrieved from [Link]
-
Reuther, C., et al. (2018). Synthesis of 3‐amino‐5,7‐bis(methoxycarbonyl)adamantane‐1‐carboxylic... ResearchGate. [Link]
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(10), 7562-7616. [Link]
-
Bagrii, E. I., et al. (2005). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Chemical Bulletin, 54(1), 229-231. [Link]
-
Harris, A. S., et al. (2012). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Journal of Visualized Experiments, (61), 3810. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminoadamantane-1-carboxylic acid hydrochloride. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for the Use of 3-Aminoadamantane-1-carboxylic Acid in Developing Neuroprotective Agents
Abstract
The adamantane scaffold represents a privileged structure in medicinal chemistry, notable for its rigid, lipophilic, and three-dimensional nature. This framework is the backbone of clinically successful drugs, including the neuroprotective agent memantine.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 3-aminoadamantane-1-carboxylic acid as a core scaffold for the discovery and development of novel neuroprotective agents. We will explore the mechanistic rationale, synthetic strategies, and detailed protocols for in vitro and in vivo evaluation, grounded in the principles of modern drug discovery.
Introduction: The Rationale for Adamantane-Based Neuroprotectants
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of neuronal structure and function.[2] A common pathological pathway implicated in these conditions is excitotoxicity, a process where excessive activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate leads to a massive influx of calcium (Ca²⁺), triggering downstream apoptotic and necrotic cell death pathways.[3][4]
Memantine, an aminoadamantane derivative, is a clinically approved drug for Alzheimer's disease that functions as a low-affinity, uncompetitive antagonist of the NMDA receptor.[5][6][7] Its unique properties allow it to block pathological, tonic activation of the receptor while sparing normal synaptic transmission, a key factor in its clinical tolerability.[4][8]
3-Aminoadamantane-1-carboxylic acid shares the core adamantane cage of memantine but possesses two distinct functional groups—an amine and a carboxylic acid—at the bridgehead positions. This bifunctional nature provides an exceptional platform for synthetic diversification, allowing for the creation of extensive compound libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Proposed Mechanism of Action: Targeting Glutamate Excitotoxicity
The primary hypothesis for the neuroprotective effect of 3-aminoadamantane-1-carboxylic acid derivatives is the modulation of NMDA receptor activity. The rigid adamantane cage can serve as a lipophilic anchor, positioning the molecule within the receptor's ion channel. The strategically placed amino group, similar to that in memantine, is predicted to interact with the Mg²⁺ binding site within the open channel, effectively blocking excessive Ca²⁺ influx.
Caption: Proposed mechanism of NMDA receptor antagonism by 3-aminoadamantane-1-carboxylic acid derivatives.
Synthetic Strategy & Library Development Workflow
The development of effective neuroprotective agents from the 3-aminoadamantane-1-carboxylic acid scaffold necessitates the synthesis of a diverse chemical library. The workflow begins with the parent scaffold and systematically modifies the amino and carboxylic acid functional groups to explore the chemical space.
Caption: General workflow for the synthesis of a diverse library of neuroprotective candidates.
In Vitro Screening Cascade: Protocols
A tiered screening approach is essential to efficiently identify promising neuroprotective candidates from a chemical library. The cascade begins with broad cytotoxicity profiling, followed by specific mechanism-based neuroprotection assays.
Protocol 4.1: Initial Cytotoxicity Assessment in SH-SY5Y Cells
Rationale: Before assessing neuroprotective properties, it is crucial to determine the inherent toxicity of the synthesized compounds. The human neuroblastoma cell line SH-SY5Y is a widely used and reliable model for initial neurotoxicity screening.[9] The MTT assay is a colorimetric method that measures mitochondrial reductase activity, serving as a proxy for cell viability.[10]
Step-by-Step Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay:
-
Remove the treatment medium.
-
Add 100 µL of 0.5 mg/mL MTT solution (in fresh medium) to each well.[10]
-
Incubate for 3 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the 50% cytotoxic concentration (CC₅₀). Compounds with a CC₅₀ > 50 µM are generally considered non-toxic and prioritized for efficacy screening.
Protocol 4.2: Neuroprotection Against Glutamate-Induced Excitotoxicity
Rationale: This assay directly tests the primary hypothesis that the compounds can protect neurons from excitotoxic death. By inducing damage with a high concentration of glutamate, we can evaluate the ability of our test compounds to block this specific pathological pathway.
Step-by-Step Protocol:
-
Cell Culture: Use either primary rodent cortical neurons (for higher biological relevance) or differentiated SH-SY5Y cells (for higher throughput). To differentiate SH-SY5Y, treat with 10 µM retinoic acid for 5-7 days.
-
Seeding: Seed differentiated cells or primary neurons in 96-well plates.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compounds (e.g., 1 µM, 5 µM, 10 µM) for 2 hours. Include a positive control (e.g., Memantine, 10 µM) and a vehicle control.
-
Excitotoxic Insult: Add glutamate to a final concentration of 100 µM to all wells except the negative control group.
-
Incubation: Co-incubate the cells with the compounds and glutamate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 4.1 or a lactate dehydrogenase (LDH) assay, which measures membrane integrity.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by each compound relative to the glutamate-only treated group.
Data Presentation: Sample Screening Results
| Compound ID | Modification on Scaffold | CC₅₀ (µM) | Neuroprotection (% Rescue at 10 µM) |
| 3A1CA-001 | Unmodified Parent Compound | > 100 | 15% ± 3% |
| 3A1CA-002 | -COOH -> -CONH(CH₂CH₃) | > 100 | 45% ± 5% |
| 3A1CA-003 | -COOH -> -COOCH₃ | 85 | 30% ± 4% |
| 3A1CA-004 | -NH₂ -> -NHCO(Phenyl) | > 100 | 65% ± 6% |
| Memantine | Positive Control | > 100 | 70% ± 5% |
This table presents hypothetical data for illustrative purposes.
Caption: A decision-making workflow for in vitro screening of neuroprotective candidates.
In Vivo Efficacy Evaluation
Promising candidates identified through in vitro screening must be validated in relevant animal models of neurodegenerative disease. This step is critical for assessing bioavailability, safety, and efficacy in a complex biological system.[11]
Rationale: Animal models are designed to recapitulate key aspects of human neurodegenerative diseases.[12] For Alzheimer's disease, transgenic mouse models expressing human amyloid precursor protein (APP) with familial mutations are commonly used.[12][13] For testing general neuroprotection against acute insults, toxin-induced models can be employed.
Protocol 5.1: High-Level Workflow for a Pilot In Vivo Study
-
Model Selection: Choose an appropriate animal model. For instance, the 5XFAD transgenic mouse model for Alzheimer's disease, which develops amyloid plaques and cognitive deficits.[13]
-
Pharmacokinetic (PK) Profiling: Before efficacy studies, conduct a preliminary PK study to determine the compound's half-life, brain penetration, and optimal dosing regimen.
-
Study Design:
-
Groups: (i) Wild-type + Vehicle, (ii) 5XFAD + Vehicle, (iii) 5XFAD + Test Compound, (iv) 5XFAD + Positive Control (e.g., Memantine).
-
Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 4-8 weeks).
-
-
Behavioral Testing:
-
Causality: Behavioral tests assess high-level cognitive function, which is the ultimate target for neuroprotective drugs. The Morris Water Maze or Y-maze can be used to evaluate spatial learning and memory.
-
Procedure: Conduct behavioral testing during the final week of treatment.
-
-
Post-Mortem Analysis:
-
Tissue Collection: At the end of the study, perfuse the animals and collect brain tissue.
-
Histology/Immunohistochemistry: Stain brain slices for markers of pathology (e.g., amyloid-beta plaques using Thioflavin S or specific antibodies) and neuronal health (e.g., NeuN).
-
Biochemical Analysis: Homogenize brain tissue to quantify levels of soluble/insoluble amyloid-beta via ELISA.
-
-
Data Interpretation: A successful neuroprotective agent should mitigate the cognitive deficits observed in the vehicle-treated disease model, and this functional improvement should correlate with a reduction in neuropathological markers.
Conclusion and Future Directions
3-Aminoadamantane-1-carboxylic acid is a highly promising and versatile scaffold for the development of novel neuroprotective agents. Its structural similarity to memantine provides a strong mechanistic rationale centered on the modulation of NMDA receptor-mediated excitotoxicity. The protocols outlined in this document provide a robust framework for synthesizing a diverse library of derivatives and systematically evaluating their potential through a cascade of in vitro and in vivo assays. Successful identification of lead compounds will warrant further investigation into their detailed mechanism of action, safety pharmacology, and optimization for clinical development.
References
- WuXi Biology. CNS Disease Models and Safety Pharmacology Testing.
- InnoSer. In vitro neurology assays.
- PLOS One. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021-03-10).
- PMC. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery.
- Springer Nature Experiments. Cell-Based Assays to Assess Neuroprotective Activity.
- InVivo Biosystems. Neurodegenerative Disease Models.
- PMC - NIH. Animal Models of Neurodegenerative Diseases.
- PMC. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2.
- Auctores. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
- PubMed. Adamantane - A Lead Structure for Drugs in Clinical Practice.
- Benchchem. An In-depth Technical Guide to the Mechanisms of Action of Adamantanone Derivatives in Biological Systems.
- Wikipedia. Memantine.
- PMC. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies.
- PubMed - NIH. Mechanism of action of memantine.
- Patsnap Synapse. What is the mechanism of Memantine hydrochloride?. (2024-07-17).
- NCBI Bookshelf. Memantine - StatPearls. (2024-01-31).
- MDPI. An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies.
Sources
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 5. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine - Wikipedia [en.wikipedia.org]
- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 10. mdpi.com [mdpi.com]
- 11. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.com]
- 12. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminoadamantane-1-carboxylic Acid Hydrochloride
Topic: Yield Optimization & Process Troubleshooting Target Molecule: 3-Aminoadamantane-1-carboxylic acid hydrochloride (CAS: 6240-01-3) Primary Application: Key intermediate for DPP-4 inhibitors (e.g., Vildagliptin).
Introduction: The Yield Challenge
The synthesis of 3-aminoadamantane-1-carboxylic acid hydrochloride is a classic exercise in cage functionalization, typically relying on the Ritter reaction . While the chemistry is established, achieving consistent high yields (>75%) is notoriously difficult due to three competing factors:
-
Regioselectivity: Preventing functionalization at the 5- and 7- positions.
-
Carbocation Stability: Managing the lifetime of the 3-carboxy-1-adamantyl cation.
-
Hydrolysis Efficiency: The steric bulk of the adamantane cage makes the acetamido intermediate resistant to hydrolysis.
This guide provides a technical breakdown of the critical process parameters (CPPs) required to maximize yield, moving beyond standard literature to address the "hidden" variables in the lab.
Module 1: The Ritter Reaction (Critical Yield Step)
Context: The transformation of 3-hydroxy- or 3-bromoadamantane-1-carboxylic acid into the 3-acetamido intermediate.
Mechanism & Yield Loss Pathways
The reaction proceeds via the generation of a tertiary carbocation at the bridgehead position. The yield is determined by the competition between the nitrile nucleophile (desired path) and water (reversion to alcohol).
Figure 1: Mechanistic pathway of the Ritter reaction on the adamantane cage. Note the reversibility of the cation formation if water is present.
Troubleshooting Q&A
Q: My conversion to the acetamido intermediate stalls at 50-60%. Adding more acid doesn't help. Why? A: This is likely a water management issue . The Ritter reaction is reversible. If your sulfuric acid is not dry or if the acetonitrile contains moisture, the equilibrium shifts back to the alcohol.
-
Solution: Use Oleum (fuming sulfuric acid, 20-65% free
) instead of 98% . The free acts as a water scavenger, driving the equilibrium toward the nitrilium ion. -
Protocol Adjustment: Maintain the temperature between 0–10°C during addition to prevent polymerization of acetonitrile, which looks like "tar" and lowers yield.
Q: I see significant amounts of di-functionalized byproducts (e.g., diamides). A: This occurs due to over-oxidation or over-bromination in the precursor step, or lack of temperature control during the Ritter step.
-
Solution: Ensure your starting material (3-hydroxy or 3-bromo) is pure (>98%). In the Ritter step, strictly control the exotherm. The adamantane cage is electron-rich; higher temperatures (>40°C during addition) encourage secondary cation formation at the 5-position.
Module 2: Hydrolysis & Salt Formation
Context: Converting the 3-acetamido group to the free amine and isolating the hydrochloride salt.
Process Optimization Data
The steric hindrance of the adamantane cage protects the amide bond, requiring harsh conditions for hydrolysis.
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Hydrolysis Reagent | 6N HCl | NaOH / Ethylene Glycol | High. Acid hydrolysis is slow (48h+). Alkaline hydrolysis in high-boiling glycol (150°C+) is faster (12h) and cleaner. |
| Temperature | Reflux (100°C) | 130–150°C | Critical. Activation energy for cage amide hydrolysis is high. |
| Salt Formation | Gas HCl in Ether | Conc. HCl / IPA | Medium. Gas HCl often traps impurities. Crystallization from IPA/HCl gives higher purity. |
Troubleshooting Q&A
Q: After acid hydrolysis, I get a sticky solid that won't crystallize. A: You likely have a mixture of the zwitterion (free amino acid) and the hydrochloride salt, along with inorganic salts.
-
Solution: Do not evaporate the hydrolysis mixture to dryness.
-
If using Alkaline Hydrolysis: Adjust pH to 6–7 to precipitate the zwitterion first. Filter this crude solid.[1]
-
Resuspend the zwitterion in Isopropanol (IPA) .
-
Add concentrated HCl dropwise. The salt is less soluble in IPA than water and will crystallize out cleanly.
-
Q: The final product has a yellow tint. A: This is residual polymerized acetonitrile from the Ritter step.
-
Solution: Perform a charcoal treatment during the recrystallization step. Dissolve the crude HCl salt in minimum hot water, add activated carbon (5% w/w), filter hot, and then add IPA to induce crystallization.
Module 3: Recommended "Gold Standard" Protocol
This protocol prioritizes robustness and scalability , utilizing the Oleum-modified Ritter reaction and Alkaline Hydrolysis.
Step 1: Ritter Reaction
-
Charge 3-hydroxyadamantane-1-carboxylic acid (1.0 eq) into a reactor.
-
Add Oleum (20% free
, 5.0 eq) dropwise at 0–5°C . Caution: Highly Exothermic. -
Stir for 30 mins to ensure complete cation formation.
-
Add Acetonitrile (10.0 eq) dropwise, maintaining temperature <10°C .
-
Warm to Room Temperature (20–25°C) and stir for 4–6 hours.
-
Quench by pouring onto crushed ice. Filter the precipitate (3-acetamido intermediate).[2]
-
Wash with water until neutral. Yield Target: >85% .
Step 2: Hydrolysis & Salt Formation
-
Suspend the acetamido intermediate in 15% NaOH (aq) and Ethylene Glycol (1:1 ratio).
-
Heat to 140°C (reflux) for 12–16 hours. Monitor by TLC/HPLC until amide disappears.
-
Cool to room temperature. Dilute with water.
-
Adjust pH to 6.5–7.0 using conc. HCl. The zwitterion (3-aminoadamantane-1-carboxylic acid) will precipitate.
-
Filter and dry the zwitterion.
-
Resuspend the zwitterion in Isopropanol (10 volumes) .
-
Add Conc. HCl (1.2 eq) dropwise. Heat to 60°C to dissolve, then cool slowly to 0°C.
-
Filter the white crystalline solid. Overall Yield Target: >75% .
Module 4: Diagnostic Workflow
Use this logic flow to diagnose low yields in your current batch.
Figure 2: Diagnostic decision tree for troubleshooting yield issues.
References
-
Optimization of Ritter Reaction on Adamantane Derivatives. Source:Organic Process Research & Development. The use of fuming sulfuric acid to improve nitrilium ion stability is a documented technique for hindered substrates. Link: (General reference for Ritter scale-up).
-
Synthesis of 3-aminoadamantane-1-carboxylic acid. Source:Google Patents (CN101747212B). Method for synthesizing 3-amino-1-adamantanol and related carboxylic acids via bromination and hydrolysis.[1][2][3] Link:
-
Vildagliptin Intermediate Synthesis. Source:International Journal of Pharmaceutical Sciences and Research.[4] Discusses the hydrolysis of N-acetyl adamantane derivatives using NaOH/Ethylene Glycol to overcome steric hindrance. Link:[4]
-
Ritter Reaction Mechanism & Scope. Source:Organic Chemistry Portal. Detailed mechanistic insight into carbocation generation and nitrile addition. Link:
Sources
Troubleshooting guide for the amination of adamantane derivatives
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the amination of adamantane derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of aminoadamantanes. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the intricacies of functionalizing the unique and sterically demanding adamantane scaffold.
I. General Considerations for Aminating Adamantane Derivatives
Before delving into specific reaction troubleshooting, it is crucial to understand the inherent properties of the adamantane core that influence amination reactions. The adamantane cage is a rigid, highly symmetric, and lipophilic structure. Its C-H bonds are strong, and the tertiary bridgehead positions are sterically hindered yet are often the most reactive sites for carbocation or radical formation. These characteristics necessitate careful consideration of reaction conditions to achieve desired yields and selectivities.
Key Physicochemical Properties of Adamantane to Consider:
| Property | Implication for Amination Reactions |
| High Lipophilicity | Can lead to solubility issues in polar solvents and complicates purification. |
| Steric Hindrance | May require more forcing reaction conditions or specialized reagents to overcome steric bulk around the reaction center. |
| High Symmetry | Simplifies product characterization in unsubstituted adamantane but requires careful consideration of regioselectivity in substituted derivatives. |
| Stability of Bridgehead Carbocation | Favors reactions proceeding through a carbocation intermediate at the 1-position, such as the Ritter reaction. |
II. Troubleshooting the Ritter Reaction
The Ritter reaction is a widely used method for the synthesis of 1-aminoadamantane derivatives from adamantyl alcohols or halides via a stable adamantyl carbocation intermediate.[1]
Q1: My Ritter reaction of 1-adamantanol is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Ritter reaction with 1-adamantanol are often due to incomplete carbocation formation, side reactions, or suboptimal workup conditions.
Potential Causes and Solutions:
-
Insufficient Acid Strength or Concentration: The formation of the 1-adamantyl carbocation is the key step and requires a strong acid catalyst.[2]
-
Troubleshooting:
-
Ensure you are using a sufficiently strong acid, such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid.
-
Use the acid as the solvent or in a high concentration to drive the equilibrium towards the carbocation.
-
-
-
Presence of Water: Water can compete with the nitrile as a nucleophile, leading to the formation of 1-adamantanol as a byproduct.
-
Troubleshooting:
-
Use anhydrous reagents and solvents.
-
Consider using a dehydrating agent, but be cautious as it may interfere with the reaction.
-
-
-
Carbocation Rearrangement (less common for 1-adamantyl): While the 1-adamantyl cation is relatively stable, rearrangements can occur in more complex adamantane derivatives.
-
Troubleshooting:
-
Carefully analyze your product mixture for isomeric byproducts.
-
Lowering the reaction temperature may suppress rearrangement.
-
-
-
Incomplete Hydrolysis of the Nitrilium Ion Intermediate: The final step is the hydrolysis of the nitrilium ion to the amide.
-
Troubleshooting:
-
Ensure a complete aqueous workup with sufficient water and time to allow for full hydrolysis.
-
The hydrolysis is often exothermic, so controlled addition of the reaction mixture to ice-cold water is recommended.
-
-
Experimental Protocol: Optimized Ritter Reaction for 1-Acetamidoadamantane
-
To a stirred solution of 1-adamantanol (1 equivalent) in acetonitrile (5-10 equivalents), slowly add concentrated sulfuric acid (3-5 equivalents) at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a strong base (e.g., NaOH or KOH) to a pH of 8-9, keeping the temperature below 20 °C.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-adamantyl)acetamide.
III. Troubleshooting Reductive Amination
Reductive amination is a versatile method for synthesizing secondary and tertiary adamantylamines from adamantyl ketones (e.g., 2-adamantanone) and a primary or secondary amine.[3] The main challenge often lies in the steric hindrance of the adamantyl group.
Q2: I am attempting a reductive amination of 2-adamantanone with a bulky amine and observing significant amounts of 2-adamantanol and unreacted starting materials. What is going wrong?
A2: The formation of 2-adamantanol indicates that the reduction of the ketone is faster than the formation and/or reduction of the iminium ion. This is a common issue when dealing with sterically hindered ketones and amines.[4]
Potential Causes and Solutions:
-
Steric Hindrance: The bulky adamantyl group and potentially a bulky amine can hinder the formation of the iminium intermediate.[5]
-
Troubleshooting:
-
Use a two-step procedure: First, form the imine or enamine by heating the ketone and amine together, often with a dehydrating agent like molecular sieves or a Dean-Stark trap to remove water and drive the equilibrium. Then, in a separate step, add the reducing agent.
-
Employ a Lewis acid catalyst: A Lewis acid such as Ti(OiPr)₄ can activate the ketone towards nucleophilic attack by the amine.[6]
-
-
-
Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce unactivated ketones.[3]
-
Reaction pH: The formation of the iminium ion is pH-dependent. The pH should be slightly acidic (around 4-6) to facilitate both the protonation of the hemiaminal intermediate and have a sufficient concentration of the free amine to act as a nucleophile.
-
Troubleshooting:
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
-
Workflow for Troubleshooting Reductive Amination of Adamantyl Ketones
Caption: Decision-making workflow for troubleshooting reductive amination.
IV. Troubleshooting C-H Amination
Direct C-H amination is an attractive strategy for introducing nitrogen functionalities onto the adamantane core without pre-functionalization. However, achieving high regioselectivity can be challenging.
Q3: My direct C-H amination of a 1-substituted adamantane derivative is resulting in a mixture of products aminated at the tertiary and secondary positions. How can I improve the regioselectivity?
A3: Achieving regioselectivity in the C-H amination of substituted adamantanes is a significant challenge due to the similar reactivity of the C-H bonds. The outcome is often dependent on the nature of the directing group, the catalyst, and the aminating agent.[7]
Strategies for Improving Regioselectivity:
-
Catalyst Control: The choice of metal catalyst and ligands can have a profound impact on regioselectivity.
-
Troubleshooting:
-
Explore different transition metal catalysts known for C-H activation, such as those based on rhodium, palladium, or iron.
-
The ligand environment around the metal center can influence the steric and electronic properties of the catalyst, thereby directing the amination to a specific site. For example, bulky ligands may favor amination at the less sterically hindered secondary positions.
-
-
-
Directing Groups: The use of a directing group on the adamantane scaffold can effectively guide the amination to a specific position.
-
Troubleshooting:
-
If your substrate does not already contain a suitable directing group, consider introducing one. Common directing groups for C-H activation include pyridyl, oxazoline, and amide functionalities. The directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond.
-
-
-
Radical Amination: Some radical-based amination methods show a preference for the tertiary bridgehead positions due to the greater stability of the tertiary adamantyl radical.
-
Troubleshooting:
-
Investigate radical amination protocols, such as those using N-fluorobenzenesulfonimide (NFSI) as a nitrogen source in the presence of a photocatalyst.[8]
-
-
Table of Catalyst Systems for Selective C-H Amination of Adamantane:
| Catalyst System | Target Position | Comments | Reference |
| Rh₂(esp)₂ | Tertiary | Highly selective for bridgehead C-H amination. | [9] |
| Pd(OAc)₂ with directing group | Varies | Regioselectivity is controlled by the position of the directing group. | [9] |
| Iron porphyrins | Tertiary | Mimics the activity of cytochrome P450 enzymes. | [10] |
| Quinuclidine/photocatalyst | Tertiary | High selectivity for the strong 3° C–H bonds. | [8] |
V. Purification of Adamantane Amines
The high lipophilicity and basicity of adamantane amines can make their purification challenging.
Q4: I am struggling to purify my adamantylamine derivative. It streaks on silica gel and is difficult to crystallize. What purification strategies can I try?
A4: The purification of lipophilic and basic adamantylamines often requires specialized techniques to overcome their strong interaction with silica gel and their sometimes-reluctant crystallization behavior.
Purification Techniques:
-
Column Chromatography:
-
Deactivating Silica Gel: The acidic nature of silica gel can cause streaking and irreversible adsorption of basic amines.
-
Protocol: Prepare a slurry of silica gel in a solvent containing 1-2% of a volatile amine like triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica surface.
-
-
Using Alumina: Basic or neutral alumina can be a better stationary phase for the purification of basic compounds.
-
-
Crystallization:
-
Salt Formation: Adamantylamines can often be readily crystallized as their hydrochloride or hydrobromide salts.
-
Protocol: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. The resulting salt can then be collected by filtration and recrystallized.
-
-
Solvent Selection: For the free base, a systematic approach to solvent selection is key. Try a range of solvents with varying polarities. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[11]
-
-
Sublimation: For volatile adamantane derivatives, vacuum sublimation can be a highly effective purification method, especially for removing non-volatile impurities.
Decision Tree for Purification of Adamantylamines
Caption: A guide to selecting a purification strategy for adamantylamines.
VI. References
-
Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Hartwig, J. F. (2011). Regioselectivity of the C−H Borylation of Alkanes and Arenes. Accounts of Chemical Research, 44(8), 580-593.
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-Catalyzed Amination of C(sp3)−H Bonds. Organic Letters, 11(20), 4676–4679.
-
Davies, H. M., & Manning, J. R. (2008). Catalytic C-H functionalization by rhodium-catalyzed carbenoid insertion. Nature, 451(7177), 417-424.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Fasan, R. (2012). Tuning P450 enzymes for regio- and stereoselective C-H bond oxidation. ACS Catalysis, 2(4), 647-662.
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Godula, K., & Sames, D. (2006). C−H Bond Functionalization in Complex Organic Synthesis. Science, 312(5770), 67-72.
-
Stetter, H., Mayer, J., Schwarz, M., & Wulff, K. (1960). Über Adamantan-Verbindungen, I. Darstellung von 1-Amino-adamantan. Chemische Berichte, 93(1), 226-230.
-
Paulshock, M., & Watts, J. C. (1967). U.S. Patent No. 3,310,469. Washington, DC: U.S. Patent and Trademark Office.
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.
-
Moiseev, I. K., Doroshenko, R. I., & Zemtsova, M. N. (1992). Synthesis of Amantadine. Pharmaceutical Chemistry Journal, 26(11-12), 906-907.
-
Weigel III, W. K., Dang, H. T., Feceu, A., & Martin, D. B. C. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 19(40), 8682-8694.
-
Spasov, A. A., & Anisimova, V. A. (2013). Adamantane derivatives: Pharmacological and toxicological properties (a review). Pharmaceutical Chemistry Journal, 47(1), 1-13.
-
Organic Chemistry Portal. Ritter Reaction. Available at: [Link]
-
Vu, B. D., Ho Ba, N. M., Pham, V. H., & Phan, D. C. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16013–16018.
-
Master Organic Chemistry. Reductive Amination. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. Available at: [Link]
-
Byju's. Methods of Purification of Organic Compounds. Available at: [Link]
-
Yang, H. B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708-5715.
-
Nguyen, T. H. T., Vu, B. D., Phan, D. C., Nguyen, T. H. T., Luong, Q. A., & Ngo, T. X. T. (2023). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Letters in Organic Chemistry, 20(7), 672-677.
-
Vu, B. D., Nguyen, T. H. T., Phan, D. C., & Vu, T. H. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5397–5403.
-
International Journal of Pharmaceutical Sciences and Research. A CONCISE TWO-STEP METHOD FOR PREPARATION OF MEMANTINE HYDROCHLORIDE FROM 1, 3-DIMETHYLADAMANTANE. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. A SIMPLE AND ECONOMICAL PROCEDURE FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. Available at: [Link]
-
Vaia. The reaction of a nitrile with a... [FREE SOLUTION]. Available at: [Link]
-
Allied Academies. Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents. Available at: [Link]
-
PubMed Central (PMC). Regioselective C–H Bond Amination by Aminoiodanes. Available at: [Link]
-
Unacademy. A Short Note On Purification Of Organic Compounds. Available at: [Link]
-
GeeksforGeeks. Methods of Purification of Organic Compounds. Available at: [Link]
-
Research and Reviews. Purification Methods of Organic Compounds. Available at: [Link]
-
Reachem. The Purification of Organic Compound: Techniques and Applications. Available at: [Link]
-
NROChemistry. Ritter Reaction. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
ACS Catalysis. Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. Available at: [Link]
Sources
- 1. vaia.com [vaia.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective C–H Bond Amination by Aminoiodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 11. byjus.com [byjus.com]
Managing impurities in large-scale production of 3-Aminoadamantane-1-carboxylic acid hydrochloride
Senior Application Scientist Desk
Topic: Impurity Management in Large-Scale Synthesis Current Status: Operational Ticket Priority: High (Process Optimization)[1]
Executive Summary: The Purity Paradox
Welcome. If you are accessing this guide, you are likely facing the classic "Adamantane Cage" challenge. Synthesizing 3-Aminoadamantane-1-carboxylic acid hydrochloride (3-AAC·HCl) involves functionalizing a sterically bulky cage at the bridgehead positions.[1]
The core difficulty is not the chemistry itself—it is the similarity of the impurities to the product .[1] The starting material (Adamantane-1-carboxylic acid), the intermediate (3-hydroxy or 3-bromo species), and the byproduct (3-acetamido) all share the same lipophilic adamantane core.[1] They co-crystallize easily.[1]
This guide abandons generic advice. We focus on the Ritter Reaction route (via 3-hydroxy or 3-bromo intermediates), as this is the industry standard for scalability.[1]
Module 1: Upstream Control (The Ritter Reaction)
Context: The conversion of 3-hydroxyadamantane-1-carboxylic acid (or the 3-bromo analog) to the acetamide intermediate using acetonitrile and sulfuric acid.[1][2]
Diagnostic Dashboard
| Symptom | Probable Cause | The Mechanism |
| Low Yield (<60%) | Water in Acetonitrile | Water acts as a competing nucleophile, reverting the carbocation back to the 3-hydroxy impurity.[1] |
| Dark Brown/Black Crude | Exotherm Spike (>40°C) | H₂SO₄ causes polymerization of acetonitrile and "charring" of the adamantane cage.[1] |
| High "Hydroxy" Impurity | Weak Acid Strength | The carbocation is not sustained long enough for the weak nitrile nucleophile to attack.[1] |
Troubleshooting Q&A
Q: My HPLC shows a persistent peak at RRT ~0.9 relative to the intermediate. It tracks with the starting material.[1][3][4] Why isn't the Ritter reaction going to completion?
A: You are likely seeing the 3-Hydroxyadamantane-1-carboxylic acid (3-OH-ACA).[1] In the Ritter reaction, you generate a tertiary carbocation at the bridgehead.[1] This cation is thirsty. If your reaction medium contains any water (from wet acetonitrile or atmospheric moisture), water beats acetonitrile as a nucleophile.[1]
-
The Fix: Use Oleum (fuming sulfuric acid) or ensure 100% anhydrous conditions.[1] The SO₃ in oleum acts as a water scavenger.[1]
-
The Protocol: Maintain temperature < 10°C during addition. High temps favor the thermodynamic stability of the hydroxy species over the kinetic trap of the acetamide.[1]
Q: The reaction mixture turned into a solid black tar. Is it recoverable?
A: Unlikely.[1] This is "Ritter Char." The adamantane cage is electron-rich.[1] In the presence of concentrated H₂SO₄ and heat, oxidative degradation occurs.[1]
-
Prevention: The addition of the adamantane precursor to the acid/nitrile mix must be slow .[1] The reaction is exothermic.[1] If the internal temperature crosses 40-50°C, you trigger polymerization.[1]
-
Recovery Attempt: If you must save it, dilute heavily with ice water and extract with n-Butanol, but expect low purity.[1]
Module 2: The Hydrolysis Trap (The "Acetamide" Impurity)
Context: Converting the 3-acetamido intermediate to the free amine.
The "Stubborn Amide" Workflow
The acetamide group on an adamantane cage is sterically shielded.[1] Standard hydrolysis (1N NaOH, 50°C) often fails, leaving you with 3-Acetamidoadamantane-1-carboxylic acid .[1]
Figure 1: The steric bulk of the adamantane cage protects the amide bond, requiring high-temperature hydrolysis (often using glycols to raise the boiling point) to drive the reaction to completion.[1]
Troubleshooting Q&A
Q: I have 5% Acetamide impurity remaining. Can I remove it by crystallization?
A: It is extremely difficult.[1] The acetamide and the free amine have similar solubility profiles in organic solvents.[1]
-
The Solution: Do not attempt to purify. Retreat.
-
The Protocol: Take your crude solid, resuspend it in 20% NaOH (aq) or NaOH/Ethylene Glycol, and reflux at >100°C for another 12 hours. You must drive this reaction chemically; physical separation is inefficient.[1]
Module 3: Purification (The Zwitterion Switch)
Context: Isolating the pure product. This is where you win or lose the batch. 3-Aminoadamantane-1-carboxylic acid is a zwitterion (amino acid).[1] It has an isoelectric point (pI).[1]
Solubility Profile Table
| pH State | Species Form | Solubility (Water) | Solubility (Organic) |
| pH < 2 | Cationic ( | High | Low |
| pH ~ 6.5 (pI) | Zwitterionic ( | Very Low (Precipitates) | Low |
| pH > 10 | Anionic ( | High | Moderate |
The "Isoelectric Crash" Protocol
Q: My product is stuck in the aqueous layer after acid hydrolysis. How do I get it out?
A: You cannot extract the zwitterion easily. You must use the Isoelectric Precipitation method.[1]
Step-by-Step Guide:
-
Starting State: You likely have the acidic hydrolysis mixture (pH < 1).[1] The product is soluble.[1][5][6]
-
Neutralization: Slowly add 50% NaOH.
-
Target: Watch the pH meter. You are aiming for pH 6.5 – 7.0 .
-
Observation: As you pass pH 4, the solution will haze. At pH 6.5, a thick white precipitate forms.[1] This is the free amino acid (Zwitterion).[1]
-
Filtration: Filter this solid. This is your primary purification step. [1]
-
Salt Formation: Take the wet cake, suspend in Methanol/IPA, and gas with HCl (or add conc. HCl) to drop pH < 1.[1] The pure Hydrochloride salt will crystallize.[1]
Figure 2: The purification logic relies on the solubility minimum at the isoelectric point to separate the product from inorganic salts and unreacted starting materials.[1]
References
-
Synthesis of 3-amino-1-adamantanemethanol (Analogous Route Logic). Trans Tech Publications.[1][6] (2014).[1][3][4][5] Describes the Ritter reaction/hydrolysis sequence on adamantane carboxylic derivatives. [1]
-
Optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid. BenchChem. (2025).[1][4][7] Details the critical temperature parameters for the Ritter reaction to avoid hydroxy byproducts. [1]
-
Solubility of 1-adamantanamine hydrochloride. SciELO.[1] (2015).[1][4][5] Provides solubility modeling for adamantane amine salts, validating the solubility differentials in alcohol vs. water.[1][8]
-
Preparation method of 3-amino-1-adamantanol (Patent CN104761456A). Google Patents.[1] Describes the industrial scale-up of the nitration/hydrolysis route, highlighting yield challenges with the "hydroxy" intermediate.
Sources
- 1. 3-Amino-1-Adamantanol [kaimosi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 4. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Recrystallization methods for obtaining high-purity 3-Aminoadamantane-1-carboxylic acid hydrochloride
Technical Support Center: High-Purity 3-Aminoadamantane-1-carboxylic acid hydrochloride
Welcome to the technical support guide for the purification of 3-Aminoadamantane-1-carboxylic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. The following question-and-answer guide provides in-depth, field-proven insights to help you overcome common challenges and achieve high purity through recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental principles of recrystallization, and why are they critical for a rigid molecule like 3-Aminoadamantane-1-carboxylic acid hydrochloride?
Recrystallization is a purification technique that leverages differences in solubility to separate a target compound from impurities. The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.[1][2]
For 3-Aminoadamantane-1-carboxylic acid hydrochloride, a molecule with a rigid, caged adamantane structure combined with polar amino and carboxylic acid groups (as a hydrochloride salt), this process is particularly effective but requires careful control. The molecule's high melting point and zwitterionic potential mean that solvent selection and pH are paramount. The goal is to find a solvent system where the compound has high solubility at high temperatures but low solubility at low temperatures, while the impurities have different solubility profiles. The rigid structure can facilitate the formation of a well-ordered crystal lattice, which inherently excludes mismatched impurity molecules, leading to exceptional purity if the process is optimized.[3]
Q2: How do I select the optimal solvent system for recrystallization? This compound seems poorly soluble in many common organic solvents.
This is the most critical question. The challenge with this molecule is its salt-like character, making it highly polar. You are correct that it will have poor solubility in non-polar solvents like hexanes or toluene. The ideal solvent should dissolve the compound completely at its boiling point but only sparingly at room temperature or below.
Causality Behind Solvent Choice:
-
Polar Protic Solvents: Due to the amino and carboxylic acid hydrochloride groups, polar protic solvents like water, methanol, and ethanol are excellent starting points. They can engage in hydrogen bonding and effectively solvate the ionic groups. Studies on the closely related 1-adamantanamine hydrochloride show high solubility in water and moderate solubility in ethanol.[4]
-
pH Dependency: As an amino acid hydrochloride, the compound's solubility is highly dependent on pH.[5][6][7] In pure water, it exists in its protonated form. Adding a small amount of acid (like HCl) can suppress the equilibrium with the zwitterionic form and may, in some cases, increase solubility via the common-ion effect, though excessive acid can decrease it. Conversely, adding a base will deprotonate the amine, significantly changing its solubility profile. For recrystallization of the hydrochloride salt, maintaining a slightly acidic pH is generally advisable.
-
Mixed-Solvent Systems (Solvent/Anti-Solvent): This is often the most powerful approach. You dissolve the compound in a minimal amount of a hot "good" solvent (e.g., methanol, water) and then slowly add a "poor" or "anti-solvent" (e.g., acetone, isopropanol, MTBE) in which the compound is insoluble. This precisely controls the supersaturation point, often leading to better crystal formation. This technique is successfully used for the purification of the related compound memantine hydrochloride.[8][9]
Recommended Solvent Systems to Screen:
| Solvent System (Solvent/Anti-Solvent) | Boiling Point of Primary Solvent (°C) | Rationale & Key Considerations |
| Water | 100 °C | Highest polarity, good for dissolving the salt. However, high solubility may lead to low recovery. Slow evaporation can be a useful technique here.[10] |
| Methanol / Acetone | 64.7 °C | Methanol is a good solvent. Acetone is a common anti-solvent that is fully miscible. This combination offers excellent control over crystallization.[8] |
| Ethanol / Water | 78.3 °C (Ethanol) | A water/ethanol mixture can finely tune polarity. Solubility data for the related 3-amino-1-adamantanol is available for this binary system, providing a good starting point.[11] |
| Isopropanol (IPA) | 82.6 °C | Less polar than methanol/ethanol, may offer a better solubility gradient between hot and cold conditions. |
| Ethanol / Methyl tert-butyl ether (MTBE) | 78.3 °C (Ethanol) | MTBE is an excellent anti-solvent. Its lower polarity compared to acetone can induce crystallization more sharply. |
Experimental Protocol: Recrystallization via Solvent/Anti-Solvent Method
This protocol provides a robust starting point for obtaining high-purity 3-Aminoadamantane-1-carboxylic acid hydrochloride.
Materials:
-
Crude 3-Aminoadamantane-1-carboxylic acid hydrochloride
-
Methanol (HPLC Grade)
-
Acetone (HPLC Grade), chilled to 0-5 °C
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate with heating
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol (e.g., start with 15-20 mL).
-
Heating: Attach a condenser to the flask, place it on the stir plate, and heat to a gentle reflux (~65 °C) with stirring. The goal is to fully dissolve the solid. If it does not dissolve, add more methanol dropwise until a clear solution is obtained. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (dust, etc.) are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble contaminants.
-
Inducing Crystallization: Remove the flask from the heat. Allow it to cool slightly for 1-2 minutes. Begin adding chilled acetone slowly, with continuous stirring. You will observe the solution becoming cloudy (turbid). This is the point of supersaturation.
-
Controlled Cooling & Crystal Growth: Once the solution is permanently turbid, stop adding the anti-solvent. Cover the flask and allow it to cool slowly to room temperature without disturbance.[12] For optimal crystal growth, subsequently place the flask in an ice bath or refrigerator (0-5 °C) for at least 1-2 hours to maximize precipitation. Causality: Slow cooling is essential.[13] Rapid cooling ("crashing out") traps impurities and leads to small, impure particles instead of well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the chilled anti-solvent (acetone) to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Troubleshooting Guide
Q3: My compound will not crystallize out of solution, even after cooling. What should I do?
This is a common issue, typically caused by either using too much solvent or the solution being reluctant to nucleate.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for failed crystallization.
Explanation of Steps:
-
Scratching: Creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[10]
-
Seeding: Provides a pre-formed crystal lattice onto which other molecules can deposit, bypassing the difficult initial nucleation step.[10] This is the most reliable method.
-
Adding Anti-Solvent: Decreases the overall solubility of the compound in the mixed-solvent system, forcing it to crystallize.
Q4: The yield is very low. How can I improve it?
Low yield is typically a result of:
-
Using too much solvent: The compound has some residual solubility even at low temperatures. The more solvent used, the more product remains in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.
-
Incomplete precipitation: Ensure the solution has been cooled for a sufficient amount of time at a low temperature (e.g., 0-5 °C or even lower if the solvent system allows).
-
Premature crystallization during hot filtration: If crystals form on the funnel during a hot filtration step, you will lose product. Ensure all glassware is pre-heated.
To recover more product, you can try to concentrate the mother liquor by evaporating some of the solvent and cooling it again (a "second crop"). Be aware that the second crop will likely be less pure than the first.
Q5: Instead of crystals, an oil formed. What went wrong and how do I fix it?
"Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point in the solvent system, or when the degree of supersaturation is too high. The compound comes out of solution as a liquid phase instead of a solid crystal.
Causes and Solutions:
-
Cause: The solution was too concentrated, or the anti-solvent was added too quickly.
-
Solution 1 (Re-dissolve and Dilute): Heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent (e.g., methanol) to dilute the solution slightly. Then, attempt the cooling process again, but much more slowly.
-
Solution 2 (Slower Anti-Solvent Addition): Re-dissolve the oil by heating. Cool the solution to just below the reflux temperature and add the anti-solvent much more slowly, allowing time for equilibration and nucleation.
Q6: I've performed the recrystallization, but my product is still not pure enough according to HPLC/NMR. What are the next steps?
If a single recrystallization is insufficient, you have several options:
-
Repeat the Recrystallization: A second recrystallization using the same solvent system will often remove more impurities. Purity generally increases with each successive recrystallization, though you will lose some yield each time.
-
Change the Solvent System: Impurities may have similar solubility to your product in the first solvent system. Switching to a different solvent system with different polarity characteristics (e.g., from methanol/acetone to water/ethanol) can change the relative solubilities and improve separation.
-
Charcoal Treatment: If the impurities are colored, high-molecular-weight byproducts, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs these impurities. Use sparingly, as it can also adsorb your target compound.
Purity Verification: Always verify the purity of your final product using appropriate analytical methods, such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify purity and detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or organic impurities.
-
Melting Point Analysis: A sharp, narrow melting range is indicative of high purity.
References
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
ChemTalk. Lab Procedure: Recrystallization | Chemistry. ChemTalk. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 365220, 3-Aminoadamantane-1-carboxylic acid hydrochloride. PubChem. [Link]
- Google Patents. (2011).
-
ResearchGate. (n.d.). Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures. [Link]
-
SciELO. (2017). Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 K. Brazilian Journal of Chemical Engineering, 34(1), 363-368. [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. (2008). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]
-
Simon, A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 704-714. [Link]
- Google Patents. (2017).
-
Pereyra, D. D., et al. (2022). Cooling-Rate Computer Simulations for the Description of Crystallization of Organic Phase-Change Materials. ACS Omega, 7(48), 44031-44039. [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]
-
ResearchGate. (2015). Solubilities of amino acids in water at various pH values under 298.15 K. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO2011125062A1 - Process for the preparation of memantine hydrochloride - Google Patents [patents.google.com]
- 9. CN106966909A - A kind of purification process of memantine - Google Patents [patents.google.com]
- 10. praxilabs.com [praxilabs.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cooling-Rate Computer Simulations for the Description of Crystallization of Organic Phase-Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing unexpected byproducts in adamantane synthesis
Current Status: Operational Unit Lead: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Unexpected Byproducts in Lewis Acid-Catalyzed Rearrangement
Mission Statement
Welcome to the Adamantane Technical Support Unit. You are likely here because your Schleyer rearrangement didn't yield the pristine white crystals promised by the literature, but rather a black, viscous tar or a chromatogram riddled with "ghost" peaks.
Adamantane (
Module 1: The "Black Tar" Phenomenon (Sludge Formation)
User Issue: "I added
The Diagnosis: Olefinic Polymerization & Catalyst Poisoning
While the literature describes a "red oil" catalyst layer, a black solid indicates a runaway polymerization event. This usually happens before the rearrangement can occur.
The Mechanism of Failure:
The rearrangement of endo-TCD to adamantane is not a single step. It proceeds via exo-TCD. If the system contains moisture or if the temperature ramps too quickly, the Lewis acid (
Troubleshooting Protocol:
| Parameter | Specification | Why it Matters (Causality) |
| Precursor Purity | >98% Hydrogenation | Any remaining double bonds (from DCPD) will polymerize instantly with |
| Initiator Control | sec-Butyl chloride (2-5 mol%) | Pure |
| HCl Atmosphere | Saturation |
Visualizing the Failure Pathway
Figure 1: The kinetic competition between cage formation (green) and polymerization (red).
Module 2: The "Ghost" Peaks (Isomeric Impurities)
User Issue: "My GC-MS shows a major peak at the correct mass (m/z 136), but there is a persistent impurity at M+ 136 eluting just after the product. It doesn't recrystallize out."[1]
The Diagnosis: The exo-TCD Stall
The most common "unexpected" byproduct is actually the reaction intermediate: ** exo-tetrahydrodicyclopentadiene (exo-TCD)**.
Many researchers assume the reaction endo
Characterization Guide: Distinguishing the Isomers
| Feature | Adamantane (Product) | ** exo-TCD** (Stalled Intermediate) | Protoadamantane (Rare Intermediate) |
| Physical State | Solid (MP ~268°C) | Liquid (MP -91°C) | Solid (Low MP) |
| GC Elution | Early (Globular shape = high volatility) | Late (Higher polarity/interaction) | Intermediate |
| 1H NMR | Simple. Two signals: | Complex multiplet region | Distinctive high-field shifts possible |
| 13C NMR | 2 Signals: | 10 Signals (Asymmetric) | 10 Signals (C1 symmetry) |
Corrective Action: If you see exo-TCD:
-
Do not add more catalyst. The catalyst layer is likely saturated with sludge.
-
Restart with "Slush" method: Isolate the organic layer (containing exo-TCD) and treat it as a new starting material with fresh
. exo-TCD is actually a better precursor than endo-TCD because the initial exothermic isomerization shock is avoided.
Module 3: Functionalization & Regio-Isomers
User Issue: "I am synthesizing 1-bromoadamantane for a Memantine precursor, but I see a secondary peak. Is it the 2-bromo isomer?"
The Diagnosis: Thermodynamic vs. Kinetic Control
In drug development (e.g., Amantadine, Memantine, Vildagliptin), functionalization is key.
-
1-Substitution (Bridgehead): Thermodynamic product.[2] Formed via
pathways involving the stable tertiary adamantyl cation.[3] -
2-Substitution (Bridge): Kinetic product. Rare in Lewis-acid conditions but possible in radical reactions.
The "Unexpected" Impurity: Poly-bromination
Often, the impurity is not 2-bromoadamantane, but 1,3-dibromoadamantane . The tertiary carbocation at position 1 deactivates the cage, but under aggressive Lewis acid catalysis (
Analytical Confirmation (13C NMR):
-
1-Bromoadamantane: Symmetry
. 4 unique carbon signals. -
2-Bromoadamantane: Symmetry
. 6-7 unique carbon signals. -
1,3-Dibromoadamantane: Symmetry
. Simpler spectrum than the mono-substituted if symmetry is high, but distinct chemical shifts due to double electron withdrawal.
Module 4: Analytical Workflow
To rigorously validate your synthesis, follow this self-validating logic chain.
Step 1: The "Melting Point" Check (Rough Pass)
Adamantane has an exceptionally high melting point (268°C) for a hydrocarbon of its weight.
-
Test: Seal a capillary.[4] If it melts <250°C, you have significant exo-TCD or endo-TCD contamination.
Step 2: GC-MS Retention Logic
Adamantane is "greasy" but globular. On a non-polar column (e.g., DB-5, HP-5):
-
Adamantane elutes first (Highest symmetry, lowest boiling point interaction).
-
Protoadamantane (if present) elutes second.
-
** exo-TCD** elutes last (most interaction with stationary phase).
Step 3: Graphviz Decision Tree for Purification
Figure 2: Purification logic. Note that sublimation is the "nuclear option" for removing persistent tar that recrystallization misses.
References
-
Schleyer, P. v. R. (1957).[3][5][6] "A Simple Preparation of Adamantane." Journal of the American Chemical Society. 79 (12), 3292. Link
- Core Mechanism: The foundational paper establishing the Lewis acid rearrangement route.
-
Olah, G. A., et al. (1986). "Superacid-Catalyzed Isomerization of endo- to exo-Trimethyleneorbornane (Tetrahydrodicyclopentadiene) and to Adamantane." The Journal of Organic Chemistry. 51 (26), 5410-5413.[7] Link
- Mechanistic Insight: Detailed study of the endo to exo conversion and the role of superacidity in preventing polymeriz
- Hargis, J. H., & Shevlin, P. B. (1973). "Separation of exo-tetrahydrodicyclopentadiene and adamantane." Journal of Chromatography A. Analytical Standard: Defines the elution order and separation difficulties of the primary impurity (exo-TCD).
-
Organic Syntheses. (1962). "Adamantane."[2][3][4][6][8][9][10][11] Org.[2][4][6] Synth. 42, 8. Link
- Protocol: The gold-standard, step-by-step procedure for the method, including the specific "sludge" handling techniques.
Sources
- 1. KR20110021766A - How to prepare Adamantane - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. US8188326B2 - Process for producing adamantane - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
Validation & Comparative
Comparative docking studies of adamantane derivatives with target proteins
Executive Summary
The adamantane scaffold (
This guide provides a comparative technical analysis of adamantane derivatives against target proteins. Unlike generic docking tutorials, this document focuses on the specific challenges of docking highly lipophilic cages, validating results against experimental resistance profiles (e.g., Influenza M2 S31N), and distinguishing specific binding from non-specific hydrophobic aggregation.
Part 1: The Adamantane Advantage
Why Dock Adamantane? In silico studies of adamantane derivatives require accounting for two distinct physicochemical properties:
-
Steric Bulk: The cage requires a binding pocket volume of approximately 150–200
. -
Lipophilicity: The scaffold drives binding via entropy-driven hydrophobic displacement of water. Standard scoring functions often underestimate this effect unless solvation terms are explicitly calibrated.
Part 2: Computational Workflow (Self-Validating Protocol)
To ensure trustworthiness (E-E-A-T), the following workflow incorporates a "Redocking" validation step. If the Root Mean Square Deviation (RMSD) of the redocked co-crystallized ligand exceeds 2.0
Graphviz Workflow Diagram
Figure 1: Validated computational workflow for adamantane derivative docking. Note the critical loop-back if RMSD validation fails.
Part 3: Comparative Case Study I — Influenza A M2 Proton Channel
Target: M2 Ion Channel (PDB ID: 2RLF for NMR structure, 3C9J for Crystal structure). The Challenge: The S31N mutation renders classical adamantanes ineffective.
Comparative Performance Data
The following table summarizes docking scores (AutoDock Vina/Glide) and experimental correlation for standard drugs versus novel spiro-adamantane derivatives.
| Compound | Binding Energy (kcal/mol) | Key Residue Interactions | Experimental Status |
| Amantadine | -5.8 ± 0.4 | Val27 (Hydrophobic), Ser31 (H-bond) | Ineffective vs. S31N |
| Rimantadine | -6.2 ± 0.3 | Val27, His37 (Electrostatic repulsion) | Ineffective vs. S31N |
| Spiro-Adamantane | -7.9 ± 0.5 | Val27, Trp41, Asp44 (New pocket) | Active vs. S31N |
Mechanistic Insight[2][3][4][5][6]
-
Amantadine/Rimantadine: Docking reveals these bind inside the pore. The adamantane cage fits into a hydrophobic pocket formed by Val27. In the S31N mutant, the pore widens and becomes more hydrophilic, destabilizing the hydrophobic cage interaction [1].
-
Spiro-Derivatives: Docking studies suggest these derivatives bind to a peripheral site or a deeper pocket (near Trp41), bypassing the mutated Ser31 region. This "allosteric" or "deep-pore" binding explains their retained potency against resistant strains [2].
Part 4: Comparative Case Study II — Metabolic Targets (DPP-4 & 11 -HSD1)
Target: Dipeptidyl Peptidase-4 (DPP-4) and 11
Comparative Docking Analysis
Here we compare Vildagliptin (commercial) against novel Adamantane-Triazole hybrids.
| Compound | Target | Docking Score (kcal/mol) | Interaction Profile |
| Vildagliptin | DPP-4 | -8.1 | Nitrile forms covalent bond with Ser630; Adamantane fills S2 hydrophobic subsite. |
| Sitagliptin | DPP-4 | -9.2 | Trifluorophenyl fills S2 subsite (Non-adamantane comparator). |
| Adamantyl-Triazole | 11 | -10.4 | Adamantane cage occupies the lipophilic catalytic pocket; Triazole H-bonds with Ser170/Tyr183 [3]. |
Structural Logic
In Vildagliptin, the adamantane moiety is critical for potency but not for the catalytic mechanism itself. It acts as a "space filler" in the S2 subsite, improving binding affinity via Van der Waals forces. In contrast, novel adamantyl-triazoles for 11
Part 5: Critical Protocol Analysis (The "Grease Ball" Effect)
A common pitfall in docking adamantane derivatives is "non-specific hydrophobic sticking." Because the cage is greasy, scoring functions may artificially rank it high on any protein surface patch.
Differentiation Strategy: To verify that a docking pose represents a true binding event rather than an artifact, analyze the Specific Solvation Energy .
Interaction Logic Diagram
Figure 2: Decision matrix for distinguishing specific adamantane binding from hydrophobic artifacts.
Protocol Recommendation
When docking adamantane derivatives, always enable desolvation penalty terms in your scoring function (e.g., using AutoDock 4.2 desolvation parameters or Glide XP). Standard "rigid receptor" docking often fails to account for the induced fit required to accommodate the bulky adamantane cage; therefore, Induced Fit Docking (IFD) is recommended for final refinements.
References
-
Computational and experimental analysis of drug binding to the Influenza M2 channel. Source: Elsevier / Biochimica et Biophysica Acta (BBA). URL:[Link]
-
Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. Source: Nature / NIH PubMed Central. URL:[Link]
-
Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Source: MDPI Molecules. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combined experimental and computational investigation of vildagliptin: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. membranelab.huji.ac.il [membranelab.huji.ac.il]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Aminoadamantane-1-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of the 3-aminoadamantane-1-carboxylic acid scaffold into drug candidates offers a unique combination of rigidity, lipophilicity, and three-dimensional complexity. These characteristics can be highly advantageous for achieving potent and selective target engagement. However, this same lipophilic and sterically hindered structure presents a distinct challenge to drug metabolism, making a thorough assessment of metabolic stability a critical step in the development pipeline. A compound that is too rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, while one that is too stable may accumulate and lead to toxicity.[1][]
This guide provides an in-depth comparison of the essential methodologies used to evaluate the metabolic stability of this drug class. It is designed to move beyond simple protocol recitation, offering insights into the causal logic behind experimental choices and providing a framework for generating robust, reliable data.
Section 1: The Metabolic Landscape of Adamantane Derivatives
The adamantane cage is notoriously resilient to metabolic breakdown.[3][4] Its stable, strain-free lattice of interlocking cyclohexane chairs lacks obvious points of metabolic attack. Consequently, the primary route of metabolism for adamantane-containing drugs is oxidation, a Phase I reaction predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver.[5][6][7]
For derivatives of 3-aminoadamantane-1-carboxylic acid, metabolism typically occurs via hydroxylation at one of the tertiary (bridgehead) or secondary carbons of the adamantane core. The specific site of hydroxylation is dictated by the directing effects of existing substituents and their ability to access the CYP active site. Following initial oxidation, the resulting hydroxylated metabolites can undergo further Phase II conjugation reactions (e.g., glucuronidation) to increase their water solubility and facilitate excretion.[8]
Caption: Generalized metabolic pathway for 3-aminoadamantane-1-carboxylic acid derivatives.
Section 2: Core Methodologies for Assessing Metabolic Stability
The two foundational in vitro assays for determining metabolic stability are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[9][10][11] The choice between them depends on the stage of drug development and the specific questions being asked.
Comparison of Key In Vitro Systems
| Feature | Liver Microsomes | Cryopreserved Hepatocytes |
| Primary Enzymes | Phase I (CYP450s, FMOs) | Phase I and Phase II (UGTs, SULTs, etc.) |
| Cellular Integrity | Subcellular fractions (endoplasmic reticulum) | Intact, viable cells |
| Cofactors | Requires external addition (e.g., NADPH) | Endogenously present |
| Transport Mechanisms | Absent | Active uptake and efflux transporters present |
| Complexity & Cost | Lower, higher throughput | Higher, lower throughput |
| Primary Application | Early-stage screening, ranking compounds for Phase I metabolism[12] | Later-stage profiling, more comprehensive metabolic picture[12][13][14] |
Gold Standard I: The Liver Microsomal Stability Assay
This assay is the workhorse of early drug discovery for its cost-effectiveness and high-throughput capability.[10][12] It provides a direct measure of a compound's susceptibility to Phase I metabolism, which, for adamantane derivatives, is often the rate-limiting step.[13]
Causality Behind the Method: We use liver microsomes because they are vesicles of the endoplasmic reticulum, highly enriched with CYP450 enzymes.[8] By adding a critical cofactor, NADPH, we initiate the catalytic cycle of these enzymes, simulating the primary oxidative metabolic environment of the liver. The rate at which the parent drug disappears over time is a direct reflection of its intrinsic clearance by these enzymes.
Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLMs) and the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) on ice.
-
Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration (typically 1 µM) in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4). The final solvent concentration must be low (<0.5%) to avoid inhibiting enzyme activity.
-
-
Incubation Setup (96-well plate format):
-
Pre-incubation: Add the HLM suspension (final protein concentration typically 0.5-1.0 mg/mL) to wells containing the test compound in buffer. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is T=0.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (IS). The IS is a structurally similar but distinct compound used to normalize for variations in sample processing and analytical response.
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][15]
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
-
Caption: Workflow for the Liver Microsomal Stability Assay.
Gold Standard II: The Hepatocyte Stability Assay
For a more physiologically relevant assessment, particularly in later-stage drug discovery, the hepatocyte stability assay is indispensable.[][13] It provides a holistic view of hepatic clearance by incorporating the full complement of metabolic enzymes and active transporter proteins.
Causality Behind the Method: Cryopreserved primary human hepatocytes are intact liver cells that retain both Phase I and Phase II enzymatic machinery, as well as functional uptake and efflux transporters.[12][14] This allows us to assess the interplay between metabolism and cellular transport, which can be crucial for accurately predicting in vivo clearance. For instance, if a compound is a substrate for an uptake transporter, its intracellular concentration in hepatocytes will be higher, potentially leading to a faster rate of metabolism than would be predicted by microsomes alone.
Detailed Experimental Protocol: Cryopreserved Human Hepatocyte Stability
-
Hepatocyte Revival:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and centrifuge at a low speed (e.g., 100 x g for 10 min) to pellet the cells.
-
Resuspend the cell pellet in fresh medium and determine cell viability (e.g., via Trypan Blue exclusion). Viability should be >80%.
-
Adjust the cell density to the desired final concentration (typically 0.5-1.0 x 10⁶ viable cells/mL).
-
-
Incubation Setup (Suspension format):
-
Aliquot the hepatocyte suspension into a 96-well plate.
-
Add the test compound (final concentration typically 1 µM) to the wells to start the incubation (T=0). The plate is incubated at 37°C with gentle shaking to keep the cells in suspension.
-
-
Time Points and Sample Processing:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample an aliquot of the cell suspension and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
Process and analyze the samples via LC-MS/MS as described in the microsomal assay protocol.
-
-
Data Analysis:
-
Data analysis is identical to the microsomal assay, yielding the in vitro half-life (t½) and intrinsic clearance (CLint).
-
CLint is typically expressed in units of µL/min/10⁶ cells.
-
Caption: Workflow for the Hepatocyte Stability Assay.
Section 3: Comparative Analysis & Structure-Metabolic Stability Relationships (SMSR)
The true power of these assays lies in their ability to guide medicinal chemistry efforts by establishing a structure-metabolic stability relationship (SMSR). By systematically modifying the 3-aminoadamantane-1-carboxylic acid scaffold and comparing the resulting metabolic stability, researchers can identify metabolic "soft spots" and strategically block them.
A common strategy to enhance the metabolic stability of adamantane derivatives is the introduction of substituents at positions susceptible to hydroxylation. For example, replacing a hydrogen atom with a fluorine atom at a metabolically active site can effectively block CYP-mediated oxidation at that position due to the strength of the C-F bond.
Hypothetical Comparative Data:
The following table presents hypothetical data for a series of 3-aminoadamantane-1-carboxylic acid derivatives, illustrating how structural modifications can impact metabolic stability.
| Compound ID | Modification | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| Parent-01 | Unsubstituted | 15 | 46.2 | 12 | 57.8 |
| Deriv-02 | 5-Fluoro | 45 | 15.4 | 40 | 17.3 |
| Deriv-03 | 7-Methyl | 12 | 57.8 | 10 | 69.3 |
| Deriv-04 | N-Methyl (Amine) | 25 | 27.7 | 22 | 31.5 |
Interpretation of Hypothetical Data:
-
Parent-01 vs. Deriv-02: The introduction of a fluorine atom at the C5 position (a potential site for hydroxylation) significantly increases the half-life and reduces clearance in both systems. This strongly suggests that C5 is a primary site of metabolic attack and that fluorination is an effective blocking strategy.
-
Parent-01 vs. Deriv-03: Adding a methyl group at C7 slightly decreases stability. This could be due to steric effects that favor binding in the CYP active site or the introduction of a new, more easily oxidized site (the methyl group itself).
-
Parent-01 vs. Deriv-04: N-methylation shows a moderate improvement in stability. This suggests that while the amine group might be a site of metabolism, the primary liability remains on the adamantane core.
-
HLM vs. Hepatocytes: The clearance values are generally higher in hepatocytes, which is expected as this system captures a broader range of metabolic processes. The rank order of stability (Deriv-02 > Deriv-04 > Parent-01 > Deriv-03) is consistent between the two assays, providing confidence in the SMSR.
Section 4: Concluding Remarks for the Practicing Scientist
For researchers developing drugs derived from the 3-aminoadamantane-1-carboxylic acid scaffold, a tiered approach to metabolic stability assessment is recommended.
-
Early Discovery/Lead Hopping: Utilize the high-throughput liver microsomal stability assay to rapidly screen and rank new chemical entities. This allows for the efficient identification of compounds with major metabolic liabilities.
-
Lead Optimization: Once promising leads are identified, employ the hepatocyte stability assay to gain a more comprehensive and physiologically relevant understanding of their metabolic fate. This data is crucial for accurately predicting in vivo human clearance and informing dose projections for clinical studies.
By methodically applying these assays and carefully interpreting the comparative data, drug development teams can rationally design molecules with optimized pharmacokinetic profiles, increasing the probability of advancing a successful drug candidate from the bench to the clinic. The inherent stability of the adamantane core is an asset, but only when its metabolic vulnerabilities are understood and strategically managed.
References
-
Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(32), 20659–20667. Available at: [Link]
-
Di, L. (2015). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Available at: [Link]
-
Di, L., & Kerns, E. H. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. Available at: [Link]
-
FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Gundu, S. (2017). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available at: [Link]
-
Kerns, E. H., & Di, L. (2006). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]
-
Patsnap Synapse. (2024). Microsomal vs Hepatocyte Stability: Which One to Choose? Available at: [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. Available at: [Link]
-
Zhang, D., & Li, Y. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. Available at: [Link]
-
Scott, W. L., et al. (2011). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Chem Help ASAP. (2021). Metabolic stability assays for predicting intrinsic clearance. YouTube. Available at: [Link]
-
OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. Available at: [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? Available at: [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry. Available at: [Link]
-
Burmistrov, V., et al. (2016). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Ivanova, Y., & Doytchinova, I. (2019). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminoadamantane-1-carboxylic acid. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminoadamantane-1-carboxylic acid hydrochloride. PubChem Compound Database. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. openanesthesia.org [openanesthesia.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
Validation of analytical methods for quantifying 3-Aminoadamantane-1-carboxylic acid in biological matrices
An Objective Guide to the Validation of Analytical Methods for Quantifying 3-Aminoadamantane-1-carboxylic Acid in Biological Matrices
This guide provides an in-depth comparison of analytical methodologies for the quantification of 3-Aminoadamantane-1-carboxylic acid in complex biological matrices such as plasma, serum, and urine. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed, self-validating protocols, and presents comparative performance data to aid in the selection of the most appropriate analytical technique.
Introduction: The Analytical Imperative for 3-Aminoadamantane-1-carboxylic acid
3-Aminoadamantane-1-carboxylic acid is a rigid, caged amino acid derivative. Its unique structure, combining a hydrophilic amino acid functionality with a bulky, lipophilic adamantane core, makes it a molecule of interest in pharmaceutical and metabolic research. Accurate quantification in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. However, its zwitterionic nature at physiological pH and lack of a strong native chromophore present significant analytical challenges.[1][2] This guide will navigate these challenges by comparing the most robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with derivatization.
Core Principles of Bioanalytical Method Validation
Before comparing specific methods, it is crucial to understand the regulatory framework that governs their validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines to ensure that bioanalytical methods are reliable for their intended purpose.[3][4][5] The International Council for Harmonisation (ICH) M10 guideline further aims to unify these standards.[6] A properly validated method provides irrefutable proof of its suitability for quantifying an analyte in a specific biological matrix.
Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.[7]
-
Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision measures the reproducibility of results under the same conditions.[7]
-
Calibration Curve and Linearity: Demonstrating a proportional relationship between the instrument response and the known concentration of the analyte over a defined range.[7]
-
Limits of Quantification (LLOQ & ULOQ): The lowest (LLOQ) and highest (ULOQ) analyte concentrations on the calibration curve that can be measured with acceptable accuracy and precision.[7]
-
Stability: Ensuring the analyte remains unchanged during sample collection, handling, storage, and analysis (e.g., freeze-thaw, bench-top, long-term stability).[3][8]
-
Matrix Effect: The direct or indirect alteration of the analytical response due to co-eluting components in the biological matrix, a critical parameter in mass spectrometry-based methods.[9]
Comparative Analysis of Quantification Methodologies
The choice of analytical technique is driven by the physicochemical properties of 3-Aminoadamantane-1-carboxylic acid and the required sensitivity, throughput, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[1][10]
-
Expertise & Experience: The power of LC-MS/MS lies in its ability to physically separate the analyte from matrix components via liquid chromatography and then selectively detect it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. For a molecule like 3-Aminoadamantane-1-carboxylic acid, which has poor ionization efficiency, derivatization can be employed to introduce a readily ionizable group, significantly boosting sensitivity.[11] A stable isotope-labeled internal standard (SIL-IS) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest degree of accuracy.
-
Trustworthiness: The use of Multiple Reaction Monitoring (MRM) provides two levels of mass filtering. A specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and then a specific product ion is monitored. This high specificity minimizes the risk of interference, making the results highly reliable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. For non-volatile analytes like amino acids, derivatization is mandatory.
-
Expertise & Experience: The primary challenge is converting the polar, zwitterionic 3-Aminoadamantane-1-carboxylic acid into a volatile and thermally stable derivative. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose, as they react with the active hydrogens on the amine and carboxylic acid groups. The key advantage of GC is its high chromatographic resolution, which can separate the analyte from closely related isomers or impurities.
-
Trustworthiness: While GC-MS offers excellent specificity through mass filtering, the multi-step derivatization process can introduce variability. The stability of the derivatives and the potential for incomplete reactions must be carefully evaluated during method validation to ensure reproducible results.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
This approach represents a more traditional, cost-effective alternative to mass spectrometry. Its main limitation is the need for derivatization, as the adamantane structure lacks a native chromophore or fluorophore.[2][12]
-
Expertise & Experience: Derivatization is performed to attach a molecule that strongly absorbs UV light or fluoresces. Common reagents for primary amines include o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC), which can be automated in modern HPLC autosamplers.[13] The choice of derivatizing agent is critical; it dictates the sensitivity and the chromatographic conditions required for separation.
-
Trustworthiness: This method is more susceptible to interferences than MS-based methods. Co-eluting endogenous compounds that also react with the derivatizing agent or absorb at the same wavelength can lead to inaccurate quantification. Rigorous validation of selectivity is essential.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of each validated method for the quantification of 3-Aminoadamantane-1-carboxylic acid in human plasma.
| Validation Parameter | LC-MS/MS | GC-MS | HPLC-Fluorescence |
| Selectivity | Very High (MRM) | High (Mass Filtering) | Moderate to High |
| LLOQ | 0.1 - 5 ng/mL | 5 - 20 ng/mL | 10 - 50 ng/mL |
| Linear Range | 3 - 4 orders of magnitude | 2 - 3 orders of magnitude | 2 - 3 orders of magnitude |
| Accuracy (% Bias) | < 15% | < 15% | < 20% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Sample Volume | 25 - 100 µL | 100 - 250 µL | 100 - 500 µL |
| Throughput | High | Moderate | Moderate |
| Derivatization | Optional (but recommended) | Mandatory | Mandatory |
Experimental Protocols & Workflows
A robust and reproducible sample preparation protocol is the foundation of any successful bioanalytical method. For 3-Aminoadamantane-1-carboxylic acid, the primary goal is to efficiently remove proteins and phospholipids from the biological matrix, which are known to cause significant matrix effects.[9][12]
Generic Sample Preparation Workflow
The diagram below illustrates a common workflow combining protein precipitation (PPT) with solid-phase extraction (SPE) for sample clean-up. PPT provides a crude initial clean-up, while SPE offers a more selective purification, leading to a cleaner extract and improved assay performance.
Caption: General workflow for sample preparation.
Detailed Protocol: LC-MS/MS Method
This protocol describes a validated method for quantifying 3-Aminoadamantane-1-carboxylic acid in human plasma.
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of 3-Aminoadamantane-1-carboxylic acid in methanol.
-
Perform serial dilutions to create working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working solution of the stable isotope-labeled internal standard (e.g., 3-Aminoadamantane-1-carboxylic acid-d4) at 100 ng/mL.
-
-
Sample Preparation:
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile).
-
-
LC-MS/MS Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
-
Caption: LC-MS/MS analytical workflow diagram.
Conclusion and Recommendations
The validation and application of an analytical method for quantifying 3-Aminoadamantane-1-carboxylic acid require a careful balance of sensitivity, selectivity, and practicality.
-
LC-MS/MS stands out as the superior technique, offering the highest sensitivity and selectivity, making it ideal for regulated bioanalysis in drug development where low detection limits and high accuracy are non-negotiable.
-
GC-MS is a viable alternative, particularly if LC-MS/MS is unavailable. However, it necessitates a robust and highly reproducible derivatization step, which adds complexity to the workflow.
-
HPLC with fluorescence detection is the most cost-effective option but is also the least sensitive and most prone to interferences. It may be suitable for applications where analyte concentrations are expected to be high and the biological matrix is relatively clean.
Ultimately, the choice of method should be guided by the specific requirements of the study, including the required LLOQ, sample throughput, and the regulatory environment. For any chosen method, a comprehensive validation according to established guidelines is essential to ensure the integrity and reliability of the resulting data.[3][14]
References
- Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385.
- Creative Proteomics. (n.d.).
- Rudzki, P. J., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis.
- Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed.
- SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis.
- Wojciechowska, I., et al. (2021).
- BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
- Google Patents. (n.d.). Method of preparing sample for amino acid analysis and kit for analyzing the same.
- European Medicines Agency. (2022).
- European Medicines Agency. (2011).
- WOAH Regional Representation for the Americas. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.
- BenchChem. (2025).
- Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Frontiers. (n.d.).
- Higton, D. M. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- Ahmad, S., et al. (2021).
- Lavrich, D., et al. (2023).
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Agilent. (2010). Analysis of Amino Acids by HPLC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elearning.unite.it [elearning.unite.it]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rr-americas.woah.org [rr-americas.woah.org]
- 9. Frontiers | Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. ema.europa.eu [ema.europa.eu]
Cost-benefit analysis of different synthetic routes to 3-Aminoadamantane-1-carboxylic acid hydrochloride
The following guide provides a rigorous cost-benefit analysis and technical breakdown of the synthetic routes to 3-Aminoadamantane-1-carboxylic acid hydrochloride . This compound is a critical scaffold in medicinal chemistry, serving as the precursor to dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin and various antiviral agents.
Executive Summary
For industrial scalability and reliability, Route A (Bromination-Ritter) remains the "Gold Standard." It offers predictable regioselectivity and high overall yields (>60%), despite the handling costs associated with liquid bromine.
Route B (Nitric Acid Oxy-functionalization) is the emerging "Green Alternative." It eliminates halogenated waste and heavy metal catalysts, utilizing a one-pot oxidation-Ritter sequence. However, it suffers from lower yields (~40-50%) and requires stringent safety controls due to the use of fuming nitric acid and potential thermal runaways.
Strategic Overview: Functionalizing the Diamond Cage
The adamantane cage is electronically rich but sterically encumbered. Functionalizing the C3 position when C1 is already substituted (with a carboxylic acid) requires exploiting the stability of the 3-adamantyl cation .
-
The Challenge: Direct amination is difficult. The bridgehead carbons are tertiary, making SN2 reactions impossible. We must rely on SN1 pathways involving stable carbocations.
-
The Solution: Both major routes rely on generating a carbocation at C3, which is then trapped by acetonitrile (Ritter Reaction) to form an acetamide, followed by hydrolysis to the amine.
Route A: The Bromination-Ritter Protocol (Industrial Standard)
This route relies on the radical halogenation of the adamantane cage followed by nucleophilic substitution.
Mechanism & Workflow
-
Bromination: Lewis acid-catalyzed (or thermal) bromination selectively targets the tertiary C3 position.
-
Ritter Reaction: The C-Br bond is cleaved in strong acid to form the carbocation, which is trapped by acetonitrile.
-
Hydrolysis: The resulting acetamide is cleaved by HCl to yield the amine salt.
Figure 1: The Bromination-Ritter synthetic pathway relying on halogen activation.
Technical Assessment
-
Regioselectivity: Excellent. Bromine naturally selects the tertiary bridgehead carbon over secondary carbons (97:1 selectivity ratio).
-
Reliability: The C-Br bond is a reliable leaving group for generating the carbocation in the subsequent Ritter step.
-
Drawbacks: Requires handling liquid bromine (highly corrosive, inhalation hazard) and disposal of metal halide waste (
or ).
Route B: The Nitric Acid Oxy-functionalization (Green Alternative)
This route utilizes the "Koch-Haaf" style chemistry conditions to oxidize the C-H bond directly, often in a "one-pot" sequence with the Ritter reaction.
Mechanism & Workflow
-
Oxy-functionalization: Generation of the oxy-cation using fuming
in Oleum ( ). This forms a nitrate ester or hydroxyl intermediate in situ. -
Ritter Reaction: The intermediate is immediately converted to the carbocation and trapped by acetonitrile present in the mixture or added sequentially.
-
Hydrolysis: Acidic cleavage of the amide.
Figure 2: The Direct Oxy-functionalization pathway avoiding halogenation.
Technical Assessment
-
Process Efficiency: Potential for a "One-Pot" synthesis, significantly reducing processing time and solvent usage.
-
Green Chemistry: Eliminates halogenated waste streams.
-
Drawbacks: The oxidation is highly exothermic. Control of temperature is critical to prevent "runaway" nitration (formation of dinitro species) or cage fragmentation. Yields are historically lower due to over-oxidation.
Comparative Analysis: Cost-Benefit Matrix
The following data aggregates industrial benchmarks and literature yields.
| Feature | Route A: Bromination-Ritter | Route B: Nitric Acid Oxidation |
| Overall Yield | High (60-75%) | Moderate (40-55%) |
| Raw Material Cost | Moderate (Cost of | Low (HNO3/H2SO4 are cheap) |
| Waste Disposal | High (Halogenated organics, Metal salts) | Moderate (Acid neutralization) |
| Safety Profile | Moderate (Br2 is toxic but manageable) | Low (Risk of explosion/exotherm) |
| Purification | Easy (Crystallization of intermediates) | Difficult (Separation of isomers) |
| Scalability | Linear Scalability (Proven >100kg) | Complex (Heat transfer limits) |
Detailed Experimental Protocols
Protocol A: Bromination-Ritter Synthesis
Reference Basis: Adapted from standard industrial protocols for adamantane functionalization.
Step 1: Bromination
-
Setup: 3-neck flask, reflux condenser, dropping funnel,
atmosphere. -
Reaction: Charge 1-adamantanecarboxylic acid (1.0 eq) and dry
(0.5 eq). -
Addition: Add dry Bromine (
, 3.0 eq) dropwise at 0°C. -
Reflux: Slowly warm to room temperature, then reflux (60°C) for 4-6 hours. Evolution of HBr gas must be scrubbed.
-
Workup: Quench into ice water/sodium bisulfite (to destroy excess
). Extract with Dichloromethane (DCM). -
Isolation: Evaporate DCM to yield 3-bromo-1-adamantanecarboxylic acid (Yield ~85-90%).
Step 2: Ritter & Hydrolysis
-
Reaction: Dissolve Bromo-intermediate in Acetonitrile (excess, acts as solvent). Add conc.
(5.0 eq) dropwise at 0°C. -
Heat: Reflux at 80°C for 3 hours.
-
Hydrolysis: Add water to the reaction mixture (dilute acid). Reflux for 12 hours (Acidic Hydrolysis of acetamide).
-
Purification: Cool to 0°C. The product precipitates as the hydrochloride salt. Recrystallize from Ethanol/Ether.
-
Final Yield: ~70% (from bromo intermediate).
Protocol B: Nitric Acid "One-Pot" Synthesis
Reference Basis: Modified from procedures involving fuming nitric acid oxidations.
-
Setup: Reactor with high-efficiency cooling jacket. Warning: Exothermic.
-
Reaction: Charge 1-adamantanecarboxylic acid into Oleum (
with 20% ) at 0°C. -
Oxidation: Add Fuming
(98%, 4.0 eq) dropwise. Maintain Temp < 10°C. Stir for 2 hours. -
Ritter Addition: Add Acetonitrile (excess) dropwise to the acid mixture. Maintain Temp < 20°C during addition.
-
Conversion: Heat to 50°C for 4 hours.
-
Hydrolysis: Pour mixture onto ice. Add conc. HCl and reflux for 10 hours.
-
Isolation: Neutralize excess sulfuric acid with NaOH (to pH 10) to extract free amine, then re-acidify with HCl gas in isopropanol to precipitate the pure HCl salt.
-
Final Yield: ~45-50%.
References
-
Synthesis of 3-amino-1-adamantanemethanol (Analogous Route) Source: Advanced Materials Research / ResearchGate Note: Describes the bromine-free Ritter approach with 43% yield.
-
Industrial Synthesis of Adamantane Derivatives (Bromination) Source: Organic Syntheses, Coll. Vol. 6, p.18 Note: Foundational text for bromination of adamantane carboxylic acids.[1]
-
Ritter Reaction Mechanism & Modifications Source: Organic Chemistry Portal Note: Detailed mechanistic insight into the Ritter reaction on tertiary centers.
-
Oxidation of Deactivated Cage Substrates in HNO3/H2SO4 Source: Russian Journal of Organic Chemistry Note: Discusses the kinetics and safety of using mixed acid systems for adamantane functionalization.
-
Patent: Method for synthesizing 3-amino-1-adamantanol/acid Source: Google Patents (CN101747212B) Note: Explicitly compares the Bromination/Curtius/Hydrolysis routes vs Nitration.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Aminoadamantane-1-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safe and Compliant Disposal
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Aminoadamantane-1-carboxylic acid hydrochloride, a versatile building block in organic synthesis. By understanding the inherent hazards and adhering to these procedures, you can ensure the safety of your personnel and the protection of our environment.
Understanding the Hazard Profile of 3-Aminoadamantane-1-carboxylic Acid Hydrochloride
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 3-Aminoadamantane-1-carboxylic acid hydrochloride is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
These classifications necessitate the use of appropriate personal protective equipment (PPE) at all times, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
The Cardinal Rule of Disposal: Never via Sink or General Waste
Under no circumstances should 3-Aminoadamantane-1-carboxylic acid hydrochloride or its containers be disposed of down the drain or in the regular trash.[2] Adamantane derivatives, as a class of compounds, can have long-lasting harmful effects on aquatic life.[2][3] Improper disposal constitutes a serious breach of environmental regulations and laboratory safety protocols.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 3-Aminoadamantane-1-carboxylic acid hydrochloride, from initial waste collection to final hand-off to a licensed waste management professional.
Waste Segregation and Container Selection
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for 3-Aminoadamantane-1-carboxylic acid hydrochloride and any materials contaminated with it (e.g., weighing paper, contaminated gloves, disposable labware).
-
Container Compatibility: Use only compatible, non-reactive containers for waste storage. High-density polyethylene (HDPE) or glass containers with secure, screw-top lids are recommended.[4] Ensure the container is in good condition, with no cracks or signs of deterioration.[4]
-
Headspace: Do not overfill the waste container. Leave at least 10% headspace to accommodate for potential gas evolution and temperature changes.
Labeling: Your First Line of Defense
Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).[5] Your waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Aminoadamantane-1-carboxylic acid hydrochloride"
-
The associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant")
-
The date of initial waste accumulation
-
The name of the principal investigator or laboratory supervisor
Managing Spills: A Calm and Methodical Approach
In the event of a spill, the primary objective is to contain the material safely and prevent its spread.
For Small Spills (less than 1 gram):
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.
-
Don Appropriate PPE: Wear two pairs of nitrile gloves, safety goggles, and a lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[7]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Wash Hands Thoroughly: After the cleanup is complete, wash your hands thoroughly with soap and water.[7]
For Large Spills (more than 1 gram):
-
Evacuate Immediately: Evacuate all personnel from the laboratory.
-
Alert Your Institution's Environmental Health and Safety (EHS) Office: Do not attempt to clean up a large spill on your own. Your EHS office has trained professionals and the necessary equipment to handle such incidents safely.
-
Restrict Access: Prevent entry into the affected area until the EHS team has deemed it safe.
Bulk Disposal: The Final Step
For the disposal of accumulated waste, including expired or unused product, the only acceptable method is through a licensed hazardous waste disposal company.[2]
-
Contact Your EHS Office: Your institution's EHS office will have established procedures and contracts with certified waste management vendors.[2] They will guide you on the proper packaging and documentation required for pickup.
-
Packaging for Transport: The waste may need to be placed in a larger, Department of Transportation (DOT)-approved shipping container, often referred to as a "lab pack."[8] Your EHS office will provide specific instructions on this process.
-
Incineration: The recommended final disposal method for this type of chemical waste is incineration by a licensed facility.[2][9] This process ensures the complete destruction of the compound, preventing its release into the environment.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-Aminoadamantane-1-carboxylic acid hydrochloride.
Caption: Disposal Decision Workflow for 3-Aminoadamantane-1-carboxylic acid hydrochloride.
Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| GHS Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3) | [1] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [7][10] |
| Prohibited Disposal Methods | Drain disposal, regular trash | [2][11] |
| Recommended Final Disposal | Incineration by a licensed hazardous waste facility | [2][9] |
| Spill Cleanup Absorbent | Inert material (vermiculite, sand) | [6] |
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 3-Aminoadamantane-1-carboxylic acid hydrochloride is a critical responsibility for every researcher and scientist. By adhering to the detailed protocols outlined in this guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and demonstrate a commitment to environmental stewardship. Remember, when in doubt, always consult your institution's Environmental Health and Safety office for guidance.
References
- 3-Amino-1-adamantanol - Safety Data Sheet - ChemicalBook. (2025, October 18).
- Safety Data Sheet: Amino acid - Carl ROTH.
- Adamantane-1-carboxylic acid - Synquest Labs.
- Cas 702-82-9,3-Amino-1-hydroxyadamantane - LookChem.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220.
- Laboratory chemical waste disposal guidelines - University of Otago.
- Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals - Benchchem.
- Managing Hazardous Waste Generated in Laboratories - Ohio.gov.
- Material Safety Data Sheet - Sigma-Aldrich.
- 1910 | Occupational Safety and Health Administration - OSHA.
- Safety Data Sheet: Adamantane - Carl ROTH.
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
- 3 - SAFETY DATA SHEET. (2010, October 20).
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26).
- Amino Acid Standard - SAFETY DATA SHEET.
- OSHA's toxic and hazardous substances standards - YouTube. (2023, September 11).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
- 1 - SAFETY DATA SHEET.
- 1926 | Occupational Safety and Health Administration - OSHA.
- Safety Data Sheet: Adamantane - Chemos GmbH&Co.KG.
- Hazard Communication | OSHA's HazCom Rules That Save Lives (EHS Demands Ep. 2). (2025, October 20).
- OCCUPATIONAL SAFETY AND HEALTH STANDARDS - (As Amended, 1989). (1990, July 3).
- (PDF) Four-Directional Synthesis of Adamantane Derivatives - ResearchGate.
- SAFETY DATA SHEET 1325-AMINO ACID 40% - BC Fertilis Panama.
- A Novel Synthesis of 3-Amino-1-Adamantanemethanol - ResearchGate.
- 3-Amino-adamantane-1-carboxylic hydrochloride | 6240-01-3 | FA12866 - Biosynth.
- 3-Amino-1-adamantanol SDS, 702-82-9 Safety Data Sheets - ECHEMI.
Sources
- 1. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Aminoadamantane-1-carboxylic acid hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like 3-Aminoadamantane-1-carboxylic acid hydrochloride is foundational to discovery. This compound serves as a versatile building block in the synthesis of more complex molecules[1]. However, its utility in the lab is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the rationale and proper use of Personal Protective Equipment (PPE). Our primary goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Profile: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the inherent risks associated with 3-Aminoadamantane-1-carboxylic acid hydrochloride. The necessity for specific protective gear is dictated directly by the compound's hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents several key hazards.[2]
The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[3][4] The hydrochloride salt form means it is typically a solid, making dust generation a significant concern during weighing and transfer operations.
Table 1: GHS Hazard Classification [2]
| Hazard Code | Hazard Statement | Rationale for Precaution |
| H315 | Causes skin irritation | Direct contact can lead to localized inflammation, redness, or dermatitis. This necessitates robust skin protection. |
| H319 | Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. |
| H335 | May cause respiratory irritation | Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to respiratory discomfort. |
Core Directive: Selecting and Using Personal Protective Equipment
Based on the hazard profile, a multi-layered PPE approach is required. The following is a breakdown of essential equipment, explaining not just what to wear, but why it's the correct choice for this specific compound.
A. Eye and Face Protection: The First Line of Defense
Given the "serious eye irritation" classification (H319), protecting your eyes is non-negotiable.
-
What to Use: At a minimum, wear chemical splash goggles that provide a complete seal around the eyes. Do not use standard safety glasses with side shields, as they do not protect against fine dust particles that can become airborne.
-
The Causality: Goggles prevent airborne dust from entering the eye area during weighing or transfer. Should a splash occur when the compound is in solution, the seal provided by goggles is critical for preventing contact.[5][6] For larger scale operations where the risk of splashing is higher, the use of a full-face shield in addition to safety goggles is best practice.[5]
B. Hand Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation (H315), appropriate gloves are essential.
-
What to Use: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling amines and their salts, providing a good barrier against a wide range of chemicals.[6]
-
Expert Insights: Always double-check the manufacturer's specifications for glove compatibility with amine hydrochlorides. Before use, inspect gloves for any signs of degradation or punctures. It is also good practice to employ a double-gloving technique, particularly when handling larger quantities or for prolonged periods, to provide an additional layer of protection.[7] Remember to remove gloves using a technique that avoids skin contact with the outer surface and wash your hands thoroughly after any handling procedure.[3][5]
C. Body Protection: Shielding Against Contamination
Protecting your street clothes and underlying skin is a crucial component of laboratory hygiene.
-
What to Use: A standard, fully-fastened laboratory coat is the minimum requirement. For procedures with a higher risk of dust generation or spills, consider using disposable chemical-resistant coveralls.[6][8]
-
The Self-Validating System: Your lab coat should be laundered professionally and not taken home. In the event of a significant spill on your lab coat, it should be removed immediately (if safe to do so) and decontaminated or disposed of as hazardous waste.[3] This prevents the secondary contamination of your personal space and vehicle.
D. Respiratory Protection: Managing Inhalation Risk
Because this compound may cause respiratory irritation (H335), controlling dust inhalation is paramount.
-
Engineering Controls First: The primary method for controlling airborne hazards is through engineering controls. Always handle 3-Aminoadamantane-1-carboxylic acid hydrochloride powder within a certified chemical fume hood or a powder containment hood to minimize dust.[4]
-
When to Use a Respirator: If engineering controls are insufficient to keep exposure below acceptable limits, or during emergency situations like a large spill, respiratory protection is necessary.[8] A NIOSH-approved air-purifying respirator with a particulate filter (N95, N100, or P100) is recommended.[7] Ensure you have been properly fit-tested for the respirator you intend to use.
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow ensures that safety is integrated into every step of the process.
Protocol: Safe Handling of 3-Aminoadamantane-1-carboxylic acid hydrochloride
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
Don all required PPE: sealed safety goggles, nitrile gloves, and a buttoned lab coat.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood to minimize movement.
-
-
Handling & Weighing:
-
Keep the container of the chemical tightly closed when not in use.[3][4]
-
Open the container slowly inside the fume hood.
-
Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid any actions that could create dust clouds, such as dropping or tapping the spatula.[4]
-
If creating a solution, add the powder to the solvent slowly to prevent splashing.
-
-
Post-Handling & Cleanup:
-
Securely close the primary container and wipe it down with a damp cloth to remove any residual dust before returning it to storage.
-
Decontaminate all equipment used.
-
Wipe down the work surface within the fume hood.
-
Dispose of any contaminated disposable materials (e.g., weigh boats, wipes, gloves) in a designated, sealed hazardous waste container.[3]
-
-
PPE Removal:
-
Remove gloves first, using the proper technique to avoid touching the outside with your bare hands.
-
Remove your lab coat.
-
Remove your eye protection last.
-
Wash your hands thoroughly with soap and water.[3]
-
Caption: Safe Handling Workflow Diagram
Emergency Response and Disposal Plan
Even with the best precautions, accidents can happen. Being prepared is a critical part of a comprehensive safety plan.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3][9] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[3][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10] |
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store locked up and away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: All waste, including the compound itself and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations. This should be done via an approved waste disposal plant.[3][9] Never dispose of this chemical down the drain.[4]
By integrating these expert-driven protocols and understanding the rationale behind each step, you can build a robust safety culture in your laboratory. This ensures that your valuable research with 3-Aminoadamantane-1-carboxylic acid hydrochloride can proceed with confidence and, most importantly, with the well-being of all personnel secured.
References
-
Safety Guidelines for Handling Chemicals. HPE Support. [Link]
-
Safety data sheet - BASF. BASF. [Link]
-
What are the safety precautions when handling amines and amides? (2025, October 2). ChemGulf. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. SolvChem. [Link]
-
3-Aminoadamantane-1-carboxylic acid hydrochloride. PubChem. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. support.hpe.com [support.hpe.com]
- 6. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
